Methyltetrazine-PEG4-oxyamine
説明
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特性
分子式 |
C23H35N7O7 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C23H35N7O7/c1-18-27-29-23(30-28-18)20-4-2-19(3-5-20)16-26-21(31)6-8-33-10-12-35-14-15-36-13-11-34-9-7-25-22(32)17-37-24/h2-5H,6-17,24H2,1H3,(H,25,32)(H,26,31) |
InChIキー |
LYZRMZWAUIHOIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CON |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyltetrazine-PEG4-oxyamine: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyltetrazine-PEG4-oxyamine is a cutting-edge heterobifunctional linker designed for the precise and efficient construction of complex bioconjugates. This guide provides a comprehensive technical overview of its core attributes, including its chemical properties, dual-mode reactivity, and applications in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to enable researchers to effectively integrate this versatile tool into their workflows. The linker's unique architecture, featuring a methyltetrazine moiety for bioorthogonal click chemistry and an oxyamine group for selective carbonyl ligation, offers a powerful strategy for creating stable and well-defined bioconjugates.
Core Principles and Chemical Properties
This compound is comprised of three key components: a highly reactive methyltetrazine group, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine functional group.[1] This trifecta of functionalities provides a robust platform for two distinct and orthogonal conjugation strategies.
The methyltetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.[3][4] The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[5]
The oxyamine group allows for the chemoselective formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[1] This reaction is highly specific and is a cornerstone of bioconjugation, enabling the precise linkage of payloads or other molecules to engineered carbonyl sites on biomolecules.[6]
The PEG4 spacer is a hydrophilic linker that improves the aqueous solubility of the molecule and the resulting bioconjugate, reducing the potential for aggregation.[1][3] It also provides spatial separation between the conjugated molecules, which can help to preserve their native conformation and function.[7]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C23H35N7O7 | [8] |
| Molecular Weight | 521.58 g/mol | [8] |
| Appearance | Red oil | [4] |
| Purity | >95% (typically determined by HPLC) | [4] |
| Solubility | Soluble in MeOH, DMF, and DMSO | [4] |
| Storage Conditions | Store at -20°C, desiccated for long-term stability. | [4] |
Reaction Mechanisms and Kinetics
This compound enables a two-step, orthogonal bioconjugation strategy. This allows for the separate preparation and purification of the two components to be linked before their final conjugation.
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The reaction between the methyltetrazine group and a trans-cyclooctene (TCO) is a [4+2] cycloaddition that is extremely rapid and bioorthogonal, meaning it does not interfere with native biological functional groups.[3] This reaction proceeds to form a stable dihydropyridazine (B8628806) linkage with the release of nitrogen gas.[4]
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
A Technical Guide to Methyltetrazine-PEG4-oxyamine: Mechanism and Applications in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyltetrazine-PEG4-oxyamine, a key heterobifunctional linker in the field of bioorthogonal chemistry. It details the core mechanism of action, presents quantitative data, outlines experimental protocols, and illustrates key processes through diagrams to support its application in research and drug development.
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction
The primary mechanism of action for this compound is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] This bioorthogonal "click" reaction occurs between the methyltetrazine moiety (the diene) and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative (the dienophile).[1][2][3]
The key characteristics of this reaction are:
-
Exceptional Speed: The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This allows for efficient ligation even at low concentrations of reactants.[2][5][6]
-
High Selectivity and Bioorthogonality: The reaction is highly chemoselective, meaning the tetrazine and TCO groups react exclusively with each other without cross-reacting with other functional groups present in complex biological systems.[2][3]
-
Biocompatibility: The reaction proceeds rapidly under mild, physiological conditions (aqueous buffers, room temperature) and does not require cytotoxic catalysts like copper.[2][3][6]
-
Irreversibility: The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N2). This step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[1][2]
The structure of this compound is designed for maximum utility:
-
Methyltetrazine: This moiety is responsible for the rapid and specific IEDDA reaction. The methyl group provides a balance of high reactivity and improved stability in aqueous solutions compared to other substituted tetrazines.[2][7]
-
PEG4 Spacer: The hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer enhances the molecule's solubility in aqueous buffers and reduces steric hindrance during conjugation.[3][8]
-
Oxyamine Group: This terminal functional group (-ONH2) is used to conjugate the linker to other molecules, such as proteins, drugs, or imaging agents, that contain aldehyde or ketone groups, forming a stable oxime bond.[3][8]
Quantitative Data
The performance of this compound is defined by its reaction kinetics and stability. The following table summarizes key quantitative data from the literature.
| Parameter | Reactant Partner | Value | Conditions | Source |
| Second-Order Rate Constant (k₂) | trans-cyclooctene (TCO) | ~800 - 30,000 M⁻¹s⁻¹ | Aqueous Media | [2] |
| Second-Order Rate Constant (k₂) | TCO | ~1 - 1x10⁶ M⁻¹s⁻¹ | General Literature | [4][5] |
| Second-Order Rate Constant (k₂) | TCO | > 800 M⁻¹s⁻¹ | General Literature | [6][9] |
| Stability | Methyl-substituted tetrazines | Good stability | Aqueous Solutions | [2][7] |
Note: Reaction kinetics can vary depending on the specific TCO derivative, solvent, and temperature.
The IEDDA Reaction Pathway
The reaction proceeds through a defined cycloaddition and cycloreversion mechanism.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protocol for Oxime Ligation to an Aldehyde-Containing Protein
This protocol describes the conjugation of this compound to a protein that has been modified to present an aldehyde group (e.g., through periodate (B1199274) oxidation of a terminal glycan).
Materials:
-
Aldehyde-modified antibody/protein in a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer (e.g., PBS, pH ~7.0).
-
Desalting columns (e.g., PD-10) for purification.
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the aldehyde-modified protein to 1-5 mg/mL in the reaction buffer.
-
Prepare Linker Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 20-50 molar excess of the this compound stock solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker from the conjugated protein using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (λₘₐₓ ≈ 520 nm) and the protein (λₘₐₓ = 280 nm).
Protocol for Pre-targeted Immuno-PET Imaging
This protocol outlines a typical workflow for in vivo pre-targeted imaging using a TCO-modified antibody and a tetrazine-linked radioligand.[10][11][12]
Materials:
-
TCO-modified antibody (e.g., huA33-TCO).[10]
-
Tetrazine-functionalized radioligand (e.g., ⁶⁴Cu-NOTA-tetrazine).[10]
-
Tumor-bearing animal model (e.g., mice with SW1222 xenografts).[10]
-
Sterile PBS for injection.
-
PET imaging system.
Procedure:
-
Antibody Administration (Pre-targeting): Administer the TCO-modified antibody intravenously (e.g., via tail vein injection) into the tumor-bearing animal.
-
Accumulation and Clearance: Allow the antibody-TCO conjugate to circulate for an extended period (e.g., 24-48 hours).[13] This allows for maximal accumulation at the tumor site and clearance of unbound antibody from the bloodstream.
-
Radioligand Administration: Inject the small-molecule tetrazine-radioligand intravenously. Due to its small size, it distributes rapidly throughout the body.
-
In Vivo Click Reaction: The tetrazine-radioligand rapidly reacts via the IEDDA mechanism with the TCO-antibody that has accumulated at the tumor site.
-
Clearance of Excess Radioligand: Unreacted tetrazine-radioligand is quickly cleared from the body through renal or fecal excretion.[10]
-
PET Imaging: Perform PET imaging at various time points (e.g., 4, 12, 24 hours) after radioligand injection to visualize tumor localization.[10][12] This method yields high tumor-to-background signal ratios and reduces the radiation dose to non-target tissues compared to directly labeled antibodies.[10][12]
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its core mechanism, the inverse-electron-demand Diels-Alder reaction, offers an unparalleled combination of speed, selectivity, and biocompatibility. This enables robust applications in areas ranging from cellular imaging to pre-targeted cancer therapy and diagnostics. The methodologies and data presented in this guide serve as a foundational resource for harnessing the potential of this advanced bioorthogonal linker.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound | AxisPharm [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 10. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
The Principle of Inverse Electron-Demand Diels-Alder (iEDDA) Reactions with Methyltetrazine-PEG4-oxyamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in bioconjugation, valued for its exceptional speed, specificity, and biocompatibility.[1] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, with a specific focus on the application of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker enabling elegant and efficient molecular conjugations.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] In the context of bioorthogonal chemistry, 1,2,4,5-tetrazines serve as the electron-poor diene component. Unlike conventional Diels-Alder reactions, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1]
The reaction proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine.[1]
Several key factors influence the reactivity of the iEDDA reaction:
-
Electronics: The presence of electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, further increasing the reaction rate.[1][2]
-
Sterics: Steric hindrance on either the tetrazine or the dienophile can significantly decrease the reaction rate.[1]
-
Dienophile Strain: Ring strain in the dienophile, such as in trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, raises the HOMO energy, leading to dramatically faster reaction rates.[3]
This compound: A Versatile Bifunctional Linker
This compound is a heterobifunctional linker designed for advanced bioconjugation applications.[4] Its structure comprises three key components:
-
Methyltetrazine: This moiety serves as the highly reactive diene for the iEDDA reaction. The methyl group provides increased stability compared to unsubstituted tetrazines.[5]
-
PEG4 Spacer: A four-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes the potential for aggregation of the conjugated molecules.[3][4]
-
Oxyamine Group: This functional group reacts specifically with aldehydes and ketones to form stable oxime bonds, providing an orthogonal conjugation strategy to the iEDDA reaction.[4][6]
This dual functionality allows for sequential or simultaneous conjugations to different molecular targets, making it a valuable tool in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and targeted imaging agents.[4][6]
Quantitative Data: Reaction Kinetics
The choice of dienophile is critical for achieving the desired reaction kinetics in an iEDDA ligation. The following table summarizes the second-order rate constants for the reaction of various tetrazines with different dienophiles.
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) | 9:1 MeOH/water | Not Specified | 2000 |
| Diphenyl-s-tetrazine | trans-cyclooctene | Not Specified | Not Specified | 1140 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctenol | Not Specified | Not Specified | Monomeric adduct observed |
| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine | Norbornene | Methanol | Not Specified | ~0.1-1 |
| Tetrazine-functionalized antibody | trans-cyclooctene-conjugated molecule | In vivo | Not Specified | (13 ± 0.08) × 10³ |
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation via iEDDA Reaction
This protocol describes the general steps for conjugating a this compound linker to a biomolecule containing a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or size-exclusion chromatography system
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Ensure the TCO-modified biomolecule is in an appropriate reaction buffer at a known concentration.
-
-
iEDDA Ligation:
-
Add the desired molar excess of the this compound stock solution to the solution of the TCO-modified biomolecule. A 5- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by analyzing the disappearance of the tetrazine's characteristic pink/red color or by analytical techniques such as HPLC.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography. Equilibrate the column with the desired storage buffer for the final conjugate.
-
-
Characterization:
-
Characterize the final conjugate using appropriate methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: General Procedure for Oxime Ligation
This protocol outlines the conjugation of the oxyamine group of this compound to a biomolecule containing an aldehyde or ketone group.
Materials:
-
Aldehyde or ketone-containing biomolecule
-
This compound
-
Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.0)
-
Aniline (B41778) (optional, as a catalyst)
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing biomolecule in the coupling buffer.
-
Dissolve this compound in the coupling buffer.
-
-
Oxime Ligation:
-
Add a 10- to 50-fold molar excess of this compound to the biomolecule solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by HPLC or other suitable analytical methods.
-
-
Purification:
-
Remove excess, unreacted linker and catalyst by desalting column chromatography or dialysis against a suitable buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the mass shift upon conjugation and by mass spectrometry to confirm the identity of the product.
-
Visualizations
Caption: The inverse electron-demand Diels-Alder (iEDDA) reaction mechanism.
Caption: Dual reactivity of this compound linker.
Caption: Workflow for pre-targeted drug delivery using iEDDA chemistry.
References
The Strategic Role of the PEG4 Spacer in Methyltetrazine-PEG4-oxyamine: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the design and selection of linker molecules are of paramount importance to the efficacy and success of complex biologics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic agents. Among the vast array of available linkers, Methyltetrazine-PEG4-oxyamine has emerged as a versatile and powerful tool. This heterobifunctional linker uniquely combines two orthogonal reactive moieties: a methyltetrazine group for bioorthogonal "click chemistry" and an oxyamine group for selective reaction with carbonyls. Central to its functionality and widespread adoption is the discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer. This in-depth technical guide elucidates the critical role of the PEG4 spacer, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is not merely a passive linker; it actively modulates the physicochemical and biological properties of the resulting bioconjugate. Its primary roles are multifaceted and synergistic, addressing key challenges in the development of sophisticated biomolecular constructs.[1]
Enhanced Hydrophilicity and Aqueous Solubility
A significant hurdle in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1] Poor aqueous solubility can lead to aggregation, diminishing therapeutic efficacy and potentially eliciting an immunogenic response.[1] The hydrophilic ethylene (B1197577) glycol repeats of the PEG4 spacer dramatically increase the overall water solubility of the conjugate, mitigating aggregation and improving handling and formulation.[1][2]
Reduction of Steric Hindrance
The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated biomolecule and the payload or imaging agent.[1] This separation is vital for preserving the biological activity of proteins and antibodies by preventing the conjugated moiety from sterically hindering the binding site.[1] Furthermore, it ensures that the payload remains accessible to its target upon reaching the desired biological location.[1]
Improved Pharmacokinetics and Biocompatibility
The PEG4 spacer contributes to an improved pharmacokinetic profile of the bioconjugate. By increasing hydrophilicity and providing a hydration shell, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1] This extended systemic exposure can enhance the therapeutic window and improve the overall efficacy of the drug.[1]
Reduced Immunogenicity
The PEG component can form a protective hydration layer around the bioconjugate, which can mask immunogenic epitopes on the payload or the linker itself.[1] This "shielding" effect reduces the likelihood of an adverse immune response, a critical consideration in the development of therapeutic biologics.[1]
Quantitative Impact of the PEG4 Spacer
The inclusion and length of a PEG spacer have a quantifiable impact on the properties of a bioconjugate. The following tables summarize representative data on how PEGylation affects solubility, pharmacokinetics, and stability.
Table 1: Influence of PEGylation on Aqueous Solubility
| Compound | PEG Spacer | Solubility in Aqueous Buffer | Fold Increase in Solubility |
| Small Molecule 1 | None | 0.2 µM | - |
| Small Molecule 1 | 8% PEG-8K | 2.3 µM | 11.5 |
| Small Molecule 2 | None | <5 µg/mL | - |
| Small Molecule 2 | 5% w/v PEG3350 | ~70 µg/mL | >14 |
This table presents illustrative data on how the presence of PEG in the formulation buffer can significantly increase the aqueous solubility of poorly soluble small molecules.
Table 2: Effect of PEG Spacer Length on Pharmacokinetics of Bioconjugates
| Bioconjugate | PEG Spacer Length | Key Pharmacokinetic Parameter | Reference |
| 111In-Proticles | None | Blood concentration (1 h p.i.): 0.06 ± 0.01 % ID/g | [3] |
| 111In-PEG-proticles | Not specified | Blood concentration (1 h p.i.): 0.23 ± 0.01 % ID/g | [3] |
| ADC | < PEG8 | Increased clearance rates | [1] |
| ADC | > PEG8 | Decreased clearance rates | [1] |
| 68Ga-NOTA-RM26 | PEG2 | LogD value: -2.27 ± 0.07 | [1] |
| 68Ga-NOTA-RM26 | PEG3 | Lower liver uptake in vivo | [1] |
This table provides examples of how PEGylation and the length of the PEG spacer can influence the pharmacokinetic properties of bioconjugates, leading to longer circulation times and altered biodistribution.
Experimental Protocols
The dual reactivity of this compound allows for a two-step, orthogonal bioconjugation strategy. The following are detailed protocols for the two key ligation reactions.
Protocol for Methyltetrazine-TCO Ligation
This protocol outlines the bioorthogonal "click" reaction between a tetrazine-modified biomolecule and a trans-cyclooctene (B1233481) (TCO)-containing molecule.
Materials:
-
Tetrazine-functionalized biomolecule (e.g., antibody-Methyltetrazine-PEG4)
-
TCO-containing molecule (e.g., TCO-payload)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF for dissolving TCO-payload if not water-soluble
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the tetrazine-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
Ligation Reaction:
-
Add a 1.5 to 5-fold molar excess of the TCO-containing molecule stock solution to the solution of the tetrazine-modified biomolecule.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Monitoring the Reaction (Optional):
-
The disappearance of the characteristic pink/red color of the tetrazine can be monitored spectrophotometrically (absorbance peak around 520-540 nm) to track the progress of the reaction.
-
-
Purification:
-
Purify the resulting bioconjugate from unreacted TCO-containing molecules and other small molecules using a size-exclusion chromatography (SEC) desalting column.
-
-
Characterization:
-
Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and HPLC to confirm conjugation and purity.[4]
-
Protocol for Oxime Ligation with this compound
This protocol describes the conjugation of this compound to an aldehyde or ketone-containing biomolecule.
Materials:
-
This compound
-
Aldehyde or ketone-functionalized biomolecule (e.g., protein with a p-acetylphenylalanine residue)
-
Reaction Buffer: 100 mM Ammonium acetate, pH 4.5
-
Aniline (B41778) catalyst stock solution (e.g., 1 M in DMSO)
-
Quenching reagent (e.g., acetone)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to the desired concentration.
-
Dissolve this compound in the reaction buffer or a compatible co-solvent to create a stock solution.
-
Prepare a fresh stock solution of the aniline catalyst.
-
-
Ligation Reaction:
-
Quenching the Reaction:
-
To consume any unreacted oxyamine, add an excess of a simple ketone like acetone.[5]
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical HPLC.[4]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships relevant to the application of this compound.
Caption: General experimental workflow for a two-step bioconjugation using this compound.
Caption: Logical workflow of a pre-targeting strategy for ADCs using tetrazine-TCO bioorthogonal chemistry.
Conclusion
The PEG4 spacer in this compound is a critical design element that imparts highly desirable properties to the linker and its subsequent bioconjugates. By enhancing aqueous solubility, reducing steric hindrance, improving pharmacokinetic profiles, and minimizing immunogenicity, the PEG4 spacer addresses fundamental challenges in the development of next-generation therapeutics and diagnostics.[1] The detailed protocols and workflows provided in this guide offer a practical framework for researchers to harness the full potential of this versatile linker in their scientific pursuits. A thorough understanding of the role of the PEG4 spacer is essential for the rational design and successful implementation of bioconjugation strategies in the ever-evolving landscape of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. idtdna.com [idtdna.com]
An In-depth Technical Guide on the Solubility and Stability of Methyltetrazine-PEG4-oxyamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker crucial for advanced bioconjugation applications. This document outlines its solubility characteristics and stability profile, offering detailed experimental protocols for their assessment. Visual diagrams are included to illustrate key experimental workflows and potential chemical pathways.
Core Properties of this compound
This compound is a versatile molecule combining the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety with the chemoselective ligation capabilities of an oxyamine group. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer significantly influences its physical and chemical characteristics.
Solubility Profile
The solubility of this compound is a critical parameter for its application in diverse experimental settings, ranging from aqueous buffers for biological studies to organic solvents for synthesis and purification. The presence of the hydrophilic PEG4 spacer is a key determinant of its solubility profile.[1][2]
| Solvent Type | Solvent | Solubility | Observations |
| Aqueous | Water, PBS, Buffers | Enhanced by PEG4 spacer[1][2] | The hydrophilic nature of the PEG4 chain improves solubility in aqueous solutions, which is essential for bioconjugation reactions under physiological conditions.[1][2] |
| Polar Aprotic | DMSO, DMF | Soluble[1] | Commonly used as stock solution solvents for bioconjugation reagents. |
| Polar Protic | Methanol (MeOH) | Soluble[1] | Useful for dissolution and subsequent dilution into aqueous buffers. |
| Non-Polar Organic | Dichloromethane (DCM), Chloroform, THF | Soluble[3][4][5] | Relevant for synthesis, purification, and downstream chemical modifications. |
Stability Profile
The stability of the methyltetrazine moiety is a significant advantage over unsubstituted tetrazines, contributing to a longer shelf-life and improved performance in bioorthogonal reactions.[3][4] However, like all chemical reagents, its stability is influenced by environmental conditions.
| Condition | Parameter | Stability | Observations |
| Storage | Temperature | Recommended at -20°C[1][2][3][4][5] | Long-term storage at low temperatures is crucial to minimize degradation. |
| Desiccation | Recommended[3][4] | Protection from moisture is advised to prevent hydrolysis. | |
| pH | Acidic/Neutral/Basic | Generally stable in neutral pH (e.g., PBS pH 7.4).[1] | Tetrazine rings can be susceptible to degradation under strongly acidic or basic conditions. The exact pH stability range should be empirically determined. |
| Temperature | Elevated Temperatures | Potential for degradation. | Thermal stability is crucial for reaction setup and storage. Tetrazines can undergo thermal decomposition at high temperatures. |
| Reducing Agents | e.g., DTT, TCEP | Generally compatible.[1] | The tetrazine moiety is stable in the presence of common reducing agents used in protein chemistry. |
Experimental Protocols
The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method to quantify the solubility of this compound in various solvents.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent.
Materials:
-
This compound
-
Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Micro-pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into several microcentrifuge tubes.
-
Add a defined volume of the solvent of interest (e.g., 100 µL) to each tube.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in the same solvent.
-
Measure the absorbance of the dilutions at the characteristic wavelength for the methyltetrazine chromophore (typically around 520-540 nm).
-
Prepare a standard curve using known concentrations of this compound in the same solvent.
-
Calculate the concentration of the saturated solution based on the standard curve.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mmol/L.
-
Protocol for Stability Assessment Using HPLC
This protocol describes a High-Performance Liquid Chromatography (HPLC) based method to evaluate the stability of this compound under different conditions.
Objective: To monitor the degradation of this compound over time at various pH values and temperatures.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in the different pH buffers.
-
-
Incubation:
-
Aliquot the solutions into separate vials for each time point and temperature condition.
-
Incubate the vials at the specified temperatures.
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Inject the aliquot into the HPLC system.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact compound from its degradation products.
-
Monitor the elution profile at the absorbance maximum of the methyltetrazine.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining intact compound relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life under each condition.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the characterization and reactivity of this compound.
Caption: Workflow for determining solubility and stability.
Caption: Reactivity and potential degradation pathways.
References
- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
An In-depth Technical Guide to Methyltetrazine-PEG4-oxyamine: Properties, Specifications, and Applications
For researchers, scientists, and drug development professionals, Methyltetrazine-PEG4-oxyamine is a key heterobifunctional linker that facilitates the precise and efficient conjugation of biomolecules. This guide provides a comprehensive overview of its properties, specifications, and applications, with a focus on its role in bioconjugation and the development of targeted therapeutics and diagnostics.
Core Properties and Specifications
This compound is a versatile molecule composed of three key components: a highly reactive methyltetrazine moiety, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine group.[1] This unique structure enables a two-step bioconjugation strategy, leveraging the power of bioorthogonal "click chemistry".[2]
The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[3][4][5] This reaction is a cornerstone of bioorthogonal chemistry, allowing for efficient conjugation in complex biological environments without interfering with native biochemical processes.[2][3] The PEG4 spacer enhances the water solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][2][3] The oxyamine group reacts specifically with aldehydes and ketones to form stable oxime bonds.[1]
Quantitative data for this compound are summarized in the following tables for easy comparison.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C23H35N7O7 | [6] |
| Molecular Weight | 521.58 g/mol | [6] |
| Appearance | Red oil | [3] |
| Solubility | Soluble in MeOH, DMF, and DMSO | [3] |
Table 2: Specifications
| Specification | Value | Source |
| Purity | >95% (HPLC) | [3] |
| Storage Conditions | -20°C, Desiccate | [3][7] |
| Shipping Conditions | Ambient temperature | [7] |
Reaction Mechanism and Experimental Workflow
The primary application of this compound lies in its ability to link two molecules through a sequential, two-step process. First, the oxyamine group is reacted with an aldehyde or ketone-containing molecule. Subsequently, the tetrazine moiety is available for a rapid bioorthogonal reaction with a TCO-modified molecule.
A typical experimental workflow for utilizing this compound in a bioconjugation experiment involves the initial modification of a biomolecule, followed by the bioorthogonal ligation step.
Detailed Experimental Protocol: General Guideline for Protein Modification
The following provides a general protocol for the conjugation of this compound to a protein containing an aldehyde or ketone group, followed by conjugation to a TCO-modified molecule. Note that optimal conditions (e.g., molar excess, reaction time, temperature) may vary depending on the specific biomolecules and should be determined empirically.
Materials:
-
Protein containing an aldehyde or ketone group in an appropriate buffer (e.g., PBS, pH 6.0-7.0).
-
This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF).
-
TCO-modified molecule of interest.
-
Quenching reagent (e.g., hydroxylamine).
-
Purification system (e.g., size-exclusion chromatography, dialysis).
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any primary amines if they can interfere with other planned reactions. The buffer should be optimized for oxime ligation, typically slightly acidic to neutral pH.
-
Modification with this compound:
-
Add a 10-20 fold molar excess of this compound to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Tetrazine-Modified Protein:
-
Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Bioorthogonal Conjugation with TCO-modified Molecule:
-
Add the TCO-modified molecule to the purified tetrazine-modified protein. A 1.5 to 5-fold molar excess of the TCO-reagent is typically used.
-
The reaction is generally very fast and can be complete in under 30 minutes at room temperature.[8]
-
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate chromatographic technique to remove any unreacted TCO-molecule and other byproducts.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
-
Applications in Research and Drug Development
The unique properties of this compound make it an invaluable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): This linker enables the site-specific conjugation of cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[2]
-
Pre-targeted Imaging and Therapy: In this two-step in vivo approach, a tetrazine-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a TCO-labeled imaging agent or therapeutic is administered, which rapidly localizes to the target via the bioorthogonal reaction.[2]
-
Development of Molecular Probes: It is useful in the design of dual-functional probes for various imaging and diagnostic applications.[1]
-
Functionalization of Nanoparticles: The linker can be used to modify the surface of nanoparticles, allowing for the attachment of targeting ligands, imaging agents, or therapeutic payloads.[2]
-
Material Science: this compound is suitable for modifying surfaces and creating functional polymers.[1]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. conju-probe.com [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. medium.com [medium.com]
The Ultimate Guide to Bioorthogonal Chemistry with Tetrazines: A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction to Bioorthogonal Chemistry and the Rise of Tetrazines
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has transformed our ability to study and manipulate biomolecules in their natural environments. The core principle lies in the high selectivity and biocompatibility of the reacting partners, which are designed to be abiotic and therefore do not cross-react with endogenous functional groups. Among the arsenal (B13267) of bioorthogonal reactions, the tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a particularly powerful and versatile tool for researchers, scientists, and drug development professionals.
The tetrazine ligation's popularity stems from its exceptionally fast and tunable reaction kinetics, the existence of high-quality fluorogenic probes, and its high selectivity. This reaction's speed is orders of magnitude faster than many other bioorthogonal reactions, enabling efficient labeling even at the low concentrations typically found in vivo. These favorable characteristics have made tetrazine bioorthogonal chemistry an indispensable tool for a wide range of applications, including live-cell imaging, in vivo imaging, pretargeted therapy, and controlled drug release.
Core Reaction Mechanism and Kinetics
The foundation of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This [4+2] cycloaddition is exceptionally rapid and selective due to the unique electronic properties of the reactants. The electron-deficient 1,2,4,5-tetrazine (B1199680) acts as the diene, while a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), serves as the dienophile. The reaction proceeds through an initial cycloaddition, forming a highly unstable intermediate, which then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas as the sole byproduct. The final product is a stable dihydropyridazine.
The kinetics of the tetrazine-TCO ligation are highly tunable and depend on the electronic properties of both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its Highest Occupied Molecular Orbital (HOMO) energy, which also increases the reaction rate.
Quantitative Data: Reaction Kinetics and Stability
The performance of a bioorthogonal reaction is critically dependent on its second-order rate constant (k₂) and the stability of the reactants in a biological medium. The following tables summarize kinetic data for various tetrazine-dienophile pairs and the stability of different tetrazine derivatives.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine Ligations
| Tetrazine Derivative | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO | PBS | ~2,000 - 30,000 |
| 3-(p-aminophenyl)-6-methyl-Tz | TCO | PBS | ~3,300 |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | TCO | 9:1 Methanol/Water | 2,000 (±400) |
| 3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz) | Bicyclononyne (BCN) | Methanol | 118 |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |
| 3-(p-methoxyphenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 2.3 |
| 3-(p-aminophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 0.58 |
| 3,6-bis(pyridyl)-tetrazine | TCO | DPBS, 37 °C | >39,000 |
| H-phenyl-tetrazine | TCO | DPBS, 37 °C | >39,000 |
| Methyl-substituted tetrazines | TCO | Not Specified | ~1000 |
| Hydrogen-substituted tetrazines | TCO | Not Specified | up to 30,000 |
| Dipyridal tetrazine | TCO | Not Specified | 2000 (±400) |
Note: This table provides a summary of approximate values from various sources. Actual rates will depend on specific experimental conditions such as pH, temperature, and the specific isomers of the reactants.
Table 2: Stability of Tetrazine Derivatives in Biological Media
| Tetrazine Derivative | Conditions | Half-life (t₁/₂) or % Remaining |
| Unconjugated s-tetrazine, phenyl s-tetrazine | Fetal Bovine Serum (FBS), 37 °C | 40% intact after 10 h |
| Conjugated s-tetrazines | Fetal Bovine Serum (FBS) | 100% remaining intact up to 4 h |
| Conjugated s-tetrazines | Fetal Bovine Serum (FBS), 20 °C | 15% decomposition after 15 h |
| Conjugated s-tetrazines | Phosphate Buffered Saline (PBS) | Half-lives of up to 9 h |
| Dipyridyl-s-tetrazines and pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37 °C | 60-85% degraded after 12 h |
| Pyridyl tetrazines and phenyl tetrazines (more electron-rich) | 1:9 DMSO/PBS, 37 °C | at least 75% remaining after 12 h |
Note: The stability of tetrazines is a critical parameter for in vivo applications and can be influenced by the substituents on the tetrazine ring and the biological medium.
Key Applications in Research and Drug Development
The unique properties of the tetrazine ligation have led to its widespread adoption in various biomedical research areas.
-
In Vivo Imaging: Tetrazine bioorthogonal chemistry is extensively used for in vivo imaging applications. This often involves a pretargeting strategy where a biomolecule, such as an antibody conjugated to a TCO, is administered first. After it has accumulated at the target site and the excess has cleared from circulation, a small, rapidly clearing imaging agent (e.g., a PET isotope or a fluorophore) attached to a tetrazine is administered. This agent then rapidly "clicks" onto the pre-accumulated TCO-antibody conjugate, leading to a high signal-to-background ratio.
-
Drug Delivery and Controlled Release: Tetrazine chemistry enables the development of sophisticated drug delivery systems. One prominent strategy is the "click-to-release" system, where a drug is caged with a TCO moiety. Upon administration of a tetrazine, the IEDDA reaction occurs, triggering a subsequent elimination reaction that releases the active drug at the desired site. This approach allows for precise spatiotemporal control over drug activation, minimizing off-target toxicity.
-
Live-Cell Imaging: The fast kinetics and fluorogenic nature of some tetrazine probes make them ideal for no-wash live-cell imaging. In this approach, a tetrazine conjugated to a fluorophore is designed to be in a quenched (non-fluorescent) state. Upon reaction with a TCO-labeled biomolecule of interest within a living cell, a conformational or electronic change occurs, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for the visualization of specific molecules without the need for washing away unreacted probes, which is crucial for studying dynamic cellular processes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and workflows described, the following diagrams were created using the DOT language.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a TCO.
Caption: Workflow for in vivo pretargeted imaging using tetrazine-TCO ligation.
Caption: The "click-to-release" mechanism for controlled drug activation.
Detailed Experimental Protocols
Reproducible and comparable data are essential for the rational selection and application of tetrazine-based bioorthogonal chemistry. Below are detailed methodologies for key experiments.
Protocol 1: General Protein Labeling with Tetrazine-NHS Ester
This protocol describes the labeling of a protein with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.
-
-
Tetrazine-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.
-
Add a 10-20 fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
-
Purification:
-
Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The tetrazine-labeled protein is now ready for ligation with a TCO-functionalized molecule.
-
Protocol 2: Live-Cell Imaging using a Pretargeting Strategy
This protocol describes a two-step approach for imaging a specific cellular target using a TCO-labeled antibody and a tetrazine-fluorophore.
Materials:
-
Cells expressing the target of interest
-
TCO-labeled antibody specific for the target
-
Tetrazine-fluorophore probe
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Pre-targeting:
-
Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
-
Ligation and Imaging:
-
Prepare the tetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
For fluorogenic probes, a washing step may not be necessary. For non-fluorogenic probes, wash the cells two to three times with warm PBS or culture medium to remove unbound tetrazine-dye and reduce background fluorescence.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
This method is used to measure the rapid kinetics of the tetrazine-TCO ligation.
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37°C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
Record the absorbance decay trace.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].
-
Conclusion
Tetrazine bioorthogonal chemistry, centered around the inverse-electron-demand Diels-Alder reaction, stands as a powerful and versatile tool for chemical biology and drug development. Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively harness the potential of tetrazine ligation to advance their research and therapeutic strategies. The continued development of novel tetrazine and dienophile derivatives promises to further expand the capabilities and applications of this remarkable bioorthogonal reaction.
key features of Methyltetrazine-PEG4-oxyamine linker
An In-depth Technical Guide to the Methyltetrazine-PEG4-Oxyamine Linker
Abstract
The this compound linker is a heterobifunctional chemical tool essential for advanced bioconjugation, particularly in the fields of drug delivery, medical imaging, and diagnostics.[1][2] It incorporates three key functional moieties: a methyltetrazine group for exceptionally fast, bioorthogonal click chemistry; a terminal oxyamine group for stable conjugation to carbonyls; and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[2][3] This guide provides a comprehensive overview of the linker's core features, chemical properties, reaction mechanisms, and detailed experimental protocols for its application.
Core Components and Their Functions
The linker's utility is derived from its three distinct components, each serving a specific purpose in the construction of complex bioconjugates.
-
Methyltetrazine Group : This moiety is responsible for one of the fastest bioorthogonal reactions currently available—the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] It reacts with high specificity and unprecedented kinetics with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][5] This reaction is highly chemoselective, meaning it does not interfere with other functional groups found in complex biological systems.[1][4] The presence of the methyl group provides additional stability to the tetrazine ring compared to unsubstituted tetrazines.[6][7]
-
PEG4 Spacer : The polyethylene glycol (PEG) spacer consists of four repeating ethylene (B1197577) oxide units. This spacer is critical for improving the overall properties of the linker and the resulting conjugate. Its primary role is to increase hydrophilicity, which enhances solubility in aqueous buffers and helps prevent aggregation of the conjugated biomolecules.[1][4][8] Furthermore, the flexible PEG chain provides steric hindrance, which can minimize non-specific interactions and provide adequate separation between the conjugated molecules.[2][8]
-
Oxyamine Group : The terminal oxyamine group (-ONH₂) provides a second, orthogonal conjugation handle. It reacts chemoselectively with molecules containing aldehyde or ketone functional groups to form a stable oxime bond.[2][9] This reaction is highly efficient and can be performed under mild physiological conditions, making it another valuable tool for bioorthogonal chemistry.[9][10]
Caption: Core components of the this compound linker.
Physicochemical and Kinetic Properties
The linker's physical characteristics and reaction kinetics are central to its effective use in experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₆ClN₇O₇ or C₂₃H₃₅N₇O₇ | [1][11] |
| Molecular Weight | ~558.03 g/mol (HCl salt) or ~521.58 g/mol | [1][3][11] |
| Purity | >95% | [1][3] |
| Appearance | Red oil | [1][4] |
| Solubility | DMSO, DMF, Methanol, Water, DCM | [1][6] |
| Storage Conditions | -20 °C | [1] |
Table 2: Reaction Kinetics and Monitoring
| Reaction | Partner | Second-Order Rate Constant (k₂) | Wavelength for Monitoring | Source(s) |
| Tetrazine Ligation | trans-cyclooctene (TCO) | 2000 to 1 x 10⁶ M⁻¹s⁻¹ | Disappearance of Tetrazine absorbance (510-550 nm) | [12][13] |
| Oxime Ligation | Aldehydes / Ketones | Varies (pH-dependent) | N/A (typically monitored by MS or HPLC) | [9][14] |
Reaction Mechanisms and Workflows
The heterobifunctional nature of the linker allows for two independent, sequential conjugation steps. This enables the modular assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.
-
Oxime Ligation : The oxyamine group undergoes a condensation reaction with a carbonyl group (aldehyde or ketone). The reaction proceeds via a nucleophilic attack of the oxyamine nitrogen on the carbonyl carbon, followed by dehydration to form a stable C=N-O bond (oxime).[9] This step is often used to attach the linker to a payload, such as a small molecule drug or a fluorescent dye that has been functionalized with an aldehyde.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The methyltetrazine ring acts as an electron-deficient diene that rapidly reacts with an electron-rich, strained dienophile like TCO.[5][15] The reaction proceeds through a [4+2] cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion.[5][15][16] This step is typically used to attach the linker-payload construct to a larger biomolecule, like an antibody.
Caption: Two-step orthogonal reaction workflow for the linker.
Key Applications
The unique properties of the this compound linker make it suitable for a wide range of advanced applications.
-
Antibody-Drug Conjugates (ADCs) : The linker facilitates a modular approach to ADC development. The cytotoxic drug can first be attached via the oxyamine, and the resulting construct can then be precisely conjugated to a TCO-modified antibody.[17]
-
Pre-targeted Imaging and Therapy : This strategy improves the therapeutic index of drugs or radiotracers.[17] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, the tetrazine-linked payload is administered, which rapidly "clicks" to the antibody at the target, minimizing systemic exposure.[1][17]
-
Live-Cell Imaging and Labeling : The fast kinetics and biocompatibility of the tetrazine-TCO reaction are ideal for labeling biomolecules on the surface of or inside living cells with minimal perturbation.[1][18]
-
Material Science and Surface Modification : The linker can be used to functionalize surfaces or nanoparticles, allowing for the subsequent attachment of TCO-modified biomolecules for diagnostic or therapeutic purposes.[2][17]
Caption: Logical workflow for a pre-targeted in vivo therapy application.
Experimental Protocols
The following are generalized protocols for using this compound in a two-step conjugation to create an antibody-drug conjugate. Optimization is required for specific biomolecules and payloads.
Protocol 1: Conjugation of Linker to an Aldehyde-Modified Payload (Oxime Ligation)
Objective: To attach the this compound linker to a payload containing an aldehyde or ketone.
Materials:
-
Aldehyde-functionalized payload
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH ~4.5-5.5 (Oxime ligation is often more efficient at slightly acidic pH).
-
Purification system (e.g., RP-HPLC)
Methodology:
-
Dissolve the aldehyde-functionalized payload in a minimal amount of anhydrous DMSO.
-
Dissolve a 1.5 to 5-fold molar excess of this compound in the Reaction Buffer.
-
Add the dissolved payload to the linker solution. If solubility is an issue, the final concentration of organic solvent should be kept below 20%.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Monitor the reaction progress by LC-MS or RP-HPLC until the payload starting material is consumed.
-
Purify the resulting Tetrazine-PEG4-Payload conjugate using an appropriate method, such as RP-HPLC, to remove unreacted linker.
-
Lyophilize the purified product and store at -20°C.
Protocol 2: Conjugation of Tetrazine-Payload to a TCO-Antibody (IEDDA)
Objective: To conjugate the purified Tetrazine-PEG4-Payload to a TCO-functionalized antibody.
Materials:
-
TCO-functionalized antibody (prepared separately)
-
Purified Tetrazine-PEG4-Payload
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[12]
-
Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.[17]
Methodology:
-
Prepare the TCO-antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[17]
-
Dissolve the purified Tetrazine-PEG4-Payload in a small amount of DMSO and dilute into the Reaction Buffer.
-
Add a 3 to 10-fold molar excess of the Tetrazine-PEG4-Payload to the antibody solution. The optimal ratio should be determined empirically to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 30-60 minutes at room temperature.[12] The reaction is extremely fast and is often complete within this timeframe.
-
The reaction can be monitored by following the disappearance of the tetrazine's pink/red color or its absorbance peak around 520 nm.[5][12]
-
Remove the excess, unreacted Tetrazine-PEG4-Payload using SEC or dialysis against PBS.[17]
-
Characterize the final ADC conjugate. Determine the protein concentration (e.g., via BCA assay) and analyze the product by SDS-PAGE (which should show a molecular weight shift) and Hydrophobic Interaction Chromatography (HIC) to determine the DAR. Store the final conjugate as appropriate for the specific antibody.
References
- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. precisepeg.com [precisepeg.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Methyltetrazine-PEG4-oxyamine Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker designed for advanced bioconjugation applications. This reagent enables a powerful two-step sequential or one-pot orthogonal conjugation strategy, leveraging the efficiencies of oxime ligation and the unparalleled speed of inverse-electron-demand Diels-Alder (iEDDA) click chemistry.
Introduction
This compound is a versatile tool in chemical biology and drug development, featuring two distinct reactive moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] This structure allows for the precise and efficient coupling of two different molecules. The key features include:
-
Oxyamine Group: This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][4] This reaction is highly chemoselective and can be performed under mild acidic to neutral conditions.
-
Methyltetrazine Moiety: This group participates in an extremely rapid and bioorthogonal iEDDA reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is known for its exceptional kinetics and specificity, proceeding efficiently in complex biological media without the need for a catalyst.[2][5]
-
PEG4 Spacer: The four-unit polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can minimize non-specific binding.[1][2][3][4]
This dual functionality makes this compound an ideal candidate for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized nanoparticles.[1][2]
Physicochemical and Reaction Properties
A summary of the key properties of this compound and the associated conjugation reactions is provided below.
| Property | Value | Reference(s) |
| Chemical Formula | C23H36ClN7O7 | [3] |
| Molecular Weight | 558.03 g/mol | [3] |
| Purity | >95% | [3] |
| Physical Form | Red oil | [3] |
| Solubility | Soluble in MeOH, DMF, and DMSO | [3] |
| Storage Conditions | -20°C | [3][4] |
Reaction Kinetics and Stability
The bioconjugation reactions involving this compound are characterized by their efficiency and the stability of the resulting linkages.
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference(s) |
| Methyltetrazine + trans-cyclooctene (TCO) (iEDDA) | Up to 10⁷ | Extremely fast kinetics, bioorthogonal, catalyst-free, proceeds in aqueous media at room temperature. The reaction is irreversible with the release of N₂ gas. | [2] |
| Oxyamine + Aldehyde/Ketone (Oxime Ligation) | 10¹ - 10³ (with aniline (B41778) catalysis) | Highly chemoselective, forms a stable oxime bond. The reaction rate is pH-dependent and can be significantly accelerated by nucleophilic catalysts like aniline. |
The stability of the formed covalent bonds is critical for the performance of the bioconjugate, particularly for in vivo applications.
| Linkage | Stability | Reference(s) |
| Dihydropyridazine (from Tetrazine-TCO ligation) | Highly stable under physiological conditions. The reaction is irreversible. | [2] |
| Oxime | Significantly more stable to hydrolysis than corresponding hydrazones, especially at neutral and physiological pH. Considered effectively irreversible under these conditions. |
Experimental Protocols
The following are detailed protocols for a two-step bioconjugation strategy using this compound. This strategy involves first conjugating the oxyamine moiety to an aldehyde or ketone-containing biomolecule, followed by the reaction of the methyltetrazine group with a TCO-functionalized molecule.
Protocol 1: Modification of an Aldehyde-Containing Protein with this compound
This protocol describes the first step of the conjugation, where the oxyamine group of the linker reacts with an aldehyde group on a protein.
Materials:
-
Aldehyde-containing protein in a suitable buffer (e.g., PBS, pH 6.5-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Aniline solution (optional, as a catalyst)
-
Reaction Buffer: 100 mM phosphate (B84403) buffer or acetate (B1210297) buffer, pH adjusted as needed.
-
Quenching solution (e.g., acetone (B3395972) or a solution of an aldehyde-containing compound)
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
Procedure:
-
Protein Preparation:
-
If necessary, exchange the protein into the desired Reaction Buffer using a desalting column or dialysis to remove any interfering substances.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically a 10-50 fold molar excess over the protein).
-
Optional: For reactions at or near neutral pH, aniline can be added as a catalyst to a final concentration of 10-100 mM to increase the reaction rate.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To consume any unreacted oxyamine groups, a quenching solution can be added. However, purification is generally sufficient.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column, SEC, or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (measuring the tetrazine absorbance around 520 nm), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC analysis.
-
Protocol 2: Tetrazine Ligation of the Modified Protein with a TCO-Containing Molecule
This protocol outlines the second step, where the tetrazine-modified protein is conjugated to a molecule containing a trans-cyclooctene (TCO) group.
Materials:
-
Tetrazine-modified protein from Protocol 1 in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-functionalized molecule (e.g., a fluorescent dye, drug, or biotin)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., SEC or dialysis cassette)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent like DMSO or DMF.
-
-
Click Reaction:
-
Add the TCO-functionalized molecule stock solution to the purified tetrazine-modified protein solution. A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine is typically used to ensure complete reaction.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is generally very fast.
-
-
Monitoring the Reaction (Optional):
-
The progress of the tetrazine ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance at ~520 nm.[2]
-
-
Purification:
-
If necessary, purify the final conjugate to remove any excess TCO-reagent using an appropriate method based on the properties of the conjugate (e.g., SEC or dialysis).
-
-
Final Characterization:
-
Characterize the final bioconjugate using methods such as SDS-PAGE (which should show a mobility shift), mass spectrometry, and HPLC to confirm the successful conjugation and purity of the product.
-
Visualizations
Reaction Mechanism
The dual functionality of this compound allows for a two-step conjugation process. The first step is an oxime ligation, followed by a bioorthogonal tetrazine-TCO iEDDA reaction.
Caption: Two-step bioconjugation workflow using this compound.
Signaling Pathway Analogy: Targeted Drug Delivery
The principle of using this compound for targeted drug delivery can be visualized as a molecular signaling pathway, where a targeting moiety (e.g., an antibody) is first armed with the linker and then "activated" by the drug-TCO conjugate.
Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a highly effective bifunctional linker that provides researchers with a robust and versatile tool for bioconjugation. The combination of stable oxime ligation with the rapid and bioorthogonal iEDDA reaction allows for the creation of well-defined and complex biomolecular constructs. The protocols and data presented in these notes serve as a guide for the successful application of this powerful reagent in a variety of research and development settings.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. Tetrazine-PEG4-oxyamine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Notes and Protocols for Live Cell Imaging Using Methyltetrazine-PEG4-oxyamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyltetrazine-PEG4-oxyamine is a versatile, heterobifunctional linker that serves as a powerful tool in the field of bioorthogonal chemistry, particularly for live-cell imaging applications. This molecule incorporates three key features: a highly reactive methyltetrazine moiety, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal oxyamine group.[1][2] This unique combination of functionalities allows for a two-step labeling strategy that offers high specificity and efficiency in complex biological environments.
The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a "click chemistry" reaction between the methyltetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][3] This reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and proceeds efficiently under physiological conditions without the need for a catalyst.[3][4][5] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes.[1][6][7]
The PEG4 spacer enhances the hydrophilicity of the molecule, improving its solubility in aqueous buffers and minimizing non-specific binding.[1][2] The oxyamine group provides a versatile handle for conjugating the tetrazine to a wide range of molecules, including fluorescent dyes, biotin, or other probes, through the formation of a stable oxime linkage with an aldehyde or ketone.[2]
These properties make this compound an ideal reagent for pre-targeted live-cell imaging strategies. In this approach, a biomolecule of interest is first labeled with a TCO-containing probe. Subsequently, a tetrazine-conjugated imaging agent is introduced, which rapidly and specifically "clicks" onto the TCO-tagged biomolecule, allowing for precise visualization with minimal background signal.[8][9] This method is particularly advantageous for imaging cell surface receptors and other dynamic processes in living cells.[8]
Physicochemical Properties and Specifications
| Property | Value | Reference |
| Chemical Formula | C23H36ClN7O7 | [1] |
| Molecular Weight | 558.03 g/mol | [1] |
| Purity | >95% | [1] |
| Physical Form | Red oil | [1] |
| Solubility | Soluble in MeOH, DMF, and DMSO | [1] |
| Storage | Store at -20°C | [1] |
| Reactive Groups | Methyltetrazine, Oxyamine | [1][2] |
| Spacer | PEG4 | [1][2] |
| Reaction Partner | Trans-cyclooctene (TCO), Norbornene | [1] |
Reaction Mechanism and Workflow
The use of this compound in live-cell imaging typically follows a pre-targeting workflow. This involves two main steps:
-
Target Modification: The biomolecule of interest (e.g., a cell-surface protein) is first labeled with a strained alkene, such as trans-cyclooctene (TCO). This can be achieved through various methods, including genetic encoding of unnatural amino acids, enzymatic labeling, or conjugation to antibodies or ligands.
-
Bioorthogonal Ligation: The this compound, conjugated to a fluorescent probe, is then added to the cells. The tetrazine rapidly reacts with the TCO-modified target via an IEDDA reaction, resulting in a stable covalent bond and fluorescent labeling of the target molecule.
The underlying chemical transformation is the inverse-electron-demand Diels-Alder reaction between the methyltetrazine and a trans-cyclooctene.
Experimental Protocols
Protocol 1: General Procedure for Live Cell Surface Labeling
This protocol provides a general guideline for labeling cell surface proteins using a TCO-modified antibody followed by a fluorescently-labeled methyltetrazine.
Materials:
-
Live cells expressing the target of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or other imaging buffer
-
TCO-conjugated primary or secondary antibody
-
This compound conjugated to a fluorophore (e.g., MeTz-PEG4-Fluorophore)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
-
-
Antibody Labeling (TCO Modification):
-
Dilute the TCO-conjugated antibody in cold cell culture medium or PBS to the desired working concentration.
-
Remove the culture medium from the cells and wash once with cold PBS.
-
Add the antibody solution to the cells and incubate for 1 hour at 4°C to prevent internalization.
-
Wash the cells three times with cold PBS to remove unbound antibody.
-
-
Tetrazine Ligation and Staining:
-
Prepare a 1-10 µM solution of the MeTz-PEG4-Fluorophore in pre-warmed cell culture medium or imaging buffer.[10]
-
Add the tetrazine solution to the cells.
-
Incubate for 30-60 minutes at 37°C.[10]
-
Wash the cells gently three times with pre-warmed imaging buffer to remove the unbound tetrazine probe.[10]
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Preparation of a Custom Methyltetrazine-Fluorophore Conjugate
This protocol describes the conjugation of this compound to a fluorophore containing an aldehyde or ketone group.
Materials:
-
This compound
-
Fluorophore with an aldehyde or ketone functional group
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Dissolve the aldehyde or ketone-containing fluorophore in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the fluorophore solution with a 1.5 to 3-fold molar excess of the this compound solution.
-
Add reaction buffer to achieve a final reaction volume where the organic solvent concentration is less than 20%.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purification (Optional but Recommended):
-
The resulting conjugate can be purified using HPLC or other chromatographic techniques to remove unreacted starting materials.
-
-
Characterization and Storage:
-
Confirm the successful conjugation using mass spectrometry.
-
Determine the concentration of the conjugate using the absorbance of the fluorophore.
-
Store the purified conjugate at -20°C, protected from light.
-
Quantitative Data
The selection of the tetrazine and dienophile pair is critical as it influences the reaction kinetics. The following table summarizes representative reaction rates for tetrazine-TCO ligations.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~1,000 - 2,000 | [5][11] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | [5] |
| H-Tz (unsubstituted) | TCO | Up to 30,000 | [11] |
Note: The methyl group on methyltetrazine enhances the stability of the tetrazine moiety compared to the unsubstituted version, which can be a crucial factor for in vivo and long-term imaging experiments.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient TCO labeling of the target molecule. | Optimize the concentration and incubation time for the TCO-probe. Confirm TCO labeling using an alternative method if possible. |
| Degradation of the tetrazine-fluorophore. | Store the tetrazine conjugate properly at -20°C and protect it from light. Prepare fresh dilutions before each experiment. | |
| Low expression of the target molecule. | Use a cell line with higher expression of the target or an overexpression system. | |
| High Background | Non-specific binding of the antibody or tetrazine. | Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) before antibody incubation. Use a lower concentration of the tetrazine probe. |
| Autofluorescence of cells or medium. | Use a phenol (B47542) red-free imaging medium. Select a fluorophore in the red or far-red spectrum to minimize cellular autofluorescence. | |
| Cell Death/Toxicity | High concentration of reagents. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the TCO-probe and tetrazine-fluorophore. |
| Contamination of reagents. | Use sterile buffers and handle reagents in a sterile environment. |
Conclusion
This compound is a powerful and versatile tool for live-cell imaging, enabling researchers to visualize and study a wide range of biological processes with high specificity and temporal resolution. The bioorthogonal nature of the tetrazine-TCO ligation, coupled with the favorable properties of the PEG4 spacer, makes this reagent an excellent choice for pre-targeted imaging strategies in complex biological systems. By following the protocols and guidelines outlined in these application notes, researchers can successfully implement this technology to advance their studies in cell biology, drug development, and beyond.
References
- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 8. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Methyltetrazine-PEG4-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Methyltetrazine-PEG4-oxyamine is a novel heterobifunctional linker that enables a precise and bioorthogonal approach to ADC construction.
This linker features two key reactive moieties: an oxyamine group and a methyltetrazine group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The oxyamine group facilitates a stable oxime bond with an aldehyde or ketone group, which can be site-specifically introduced onto the antibody. The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-modified payload. This "click chemistry" reaction proceeds efficiently in biological media without interfering with native functional groups.[1][2]
The PEG4 spacer enhances the solubility and reduces aggregation of the resulting ADC.[3] This two-step conjugation strategy allows for the modular and controlled assembly of ADCs with a defined drug-to-antibody ratio (DAR), leading to a more homogeneous product with potentially improved therapeutic properties.
Principle of the Method
The development of an ADC using this compound involves a sequential, two-step conjugation strategy. First, the antibody is modified to introduce a reactive aldehyde handle. A common and effective method for this is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody using sodium periodate. This site-specific modification preserves the integrity of the antigen-binding sites.[][5]
The aldehyde-modified antibody is then reacted with the oxyamine group of the this compound linker, forming a stable oxime linkage. In the second stage, a cytotoxic payload that has been pre-functionalized with a trans-cyclooctene (TCO) group is "clicked" to the tetrazine-modified antibody via the iEDDA reaction. This results in the final ADC construct.
Experimental Workflow
References
- 1. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of a tetrazine-conjugated poly-L-lysine effector molecule labeled with astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Methyltetrazine-PEG4-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the two-step labeling of proteins using Methyltetrazine-PEG4-oxyamine. This heterobifunctional linker enables the site-specific conjugation of a methyltetrazine moiety to a protein of interest. The methyltetrazine can then be used for bioorthogonal ligation with a trans-cyclooctene (B1233481) (TCO)-modified molecule, such as a fluorescent probe, a drug molecule, or a purification tag.[1][2] This powerful technology is instrumental in various applications, including in vitro and in vivo imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[1][2][3][4]
The labeling strategy involves two key steps:
-
Introduction of a carbonyl group (aldehyde or ketone) onto the target protein. This creates a unique reactive handle for the oxyamine group of the linker.
-
Two-step ligation:
-
Oxime Ligation: The oxyamine group of this compound reacts with the engineered carbonyl group on the protein to form a stable oxime bond.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The methyltetrazine moiety of the linker rapidly and specifically reacts with a trans-cyclooctene (TCO)-functionalized molecule in a bioorthogonal "click" reaction.[2][3][5]
-
The polyethylene (B3416737) glycol (PEG4) spacer in the linker enhances solubility in aqueous buffers and reduces steric hindrance during conjugation.[1][2]
Data Presentation
Table 1: Reaction Kinetics of Bioorthogonal Ligation Chemistries
| Ligation Chemistry | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Oxime Ligation | Aldehyde/Ketone + Oxyamine | 10¹ - 10³ | Can be accelerated with aniline (B41778) catalysis; forms a stable oxime bond.[6][7] |
| Tetrazine Ligation | Methyltetrazine + Trans-cyclooctene (TCO) | 10³ - 10⁶ | Exceptionally fast kinetics; highly specific and bioorthogonal.[3][5][8] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Step | Parameter | Recommended Condition | Notes |
| Protein Carbonyl Introduction | Method | See Protocol 1 for options | Choice of method depends on the protein and desired site of labeling. |
| Oxime Ligation | pH | 4.5 - 7.0 | Reaction is more efficient at slightly acidic pH.[9][10] |
| Temperature | Room Temperature (20-25°C) or 4°C | 4°C for sensitive proteins, overnight incubation. | |
| Aniline Catalyst | 10-100 mM (optional) | Can significantly increase the reaction rate.[10][11] | |
| Molar Excess of Linker | 10-50 fold | Optimal ratio should be determined empirically. | |
| Tetrazine-TCO Ligation | pH | 6.0 - 9.0 | Tolerant of a wide pH range.[5] |
| Temperature | Room Temperature (20-25°C) | Reaction is typically very fast. | |
| Molar Excess of TCO-reagent | 1.5-5 fold | A slight excess is recommended to ensure complete labeling.[12] |
Experimental Protocols
Protocol 1: Introduction of an Aldehyde or Ketone Group into the Target Protein
Site-specific introduction of a carbonyl group is a prerequisite for labeling with this compound. Several methods can be employed:
Method A: Oxidation of N-terminal Serine or Threonine Residues [9][13]
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 6.5-7.5.
-
Oxidation Reaction:
-
Prepare a fresh solution of sodium periodate (B1199274) (NaIO₄) in the reaction buffer.
-
Add NaIO₄ to the protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice or at 4°C for 15-30 minutes in the dark.
-
-
Quenching: Quench the reaction by adding glycerol (B35011) or ethylene (B1197577) glycol to a final concentration of 20-50 mM to consume excess periodate.
-
Purification: Remove excess reagents by size-exclusion chromatography (e.g., a desalting column) equilibrated with the buffer for the subsequent oxime ligation step.
Method B: Enzymatic Introduction of a Formylglycine (fGly) Residue [12][14]
This method utilizes the formylglycine-generating enzyme (FGE) to oxidize a specific cysteine residue within a consensus peptide sequence (Cys-X-Pro-X-Arg) to a formylglycine, which contains an aldehyde group.
-
Protein Engineering: Genetically encode the FGE recognition sequence into the protein of interest at the desired labeling site.
-
Co-expression: Co-express the engineered protein and FGE in a suitable expression system (e.g., E. coli or mammalian cells).
-
Purification: Purify the aldehyde-tagged protein using standard chromatography techniques.
Method C: Incorporation of an Unnatural Amino Acid (UAA) with a Carbonyl Group
-
Genetic Code Expansion: Employ amber suppression technology to site-specifically incorporate an unnatural amino acid containing a ketone or aldehyde group into the protein of interest during protein expression in a suitable host system.[9]
-
Protein Expression and Purification: Express and purify the modified protein according to standard protocols.
Protocol 2: Labeling of Carbonyl-Modified Protein with this compound
-
Reagent Preparation:
-
Carbonyl-Modified Protein: Prepare the protein at 1-5 mg/mL in a reaction buffer (e.g., PBS, pH 6.5).
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
(Optional) Aniline Catalyst Stock Solution: Prepare a 1 M stock solution of aniline in DMSO.
-
-
Oxime Ligation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
(Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).
Protocol 3: Bioorthogonal Reaction with a TCO-Containing Molecule
-
Reagent Preparation:
-
Methyltetrazine-Labeled Protein: Use the purified protein from Protocol 2.
-
TCO-Reagent Stock Solution: Prepare a 10 mM stock solution of the desired TCO-functionalized molecule (e.g., TCO-fluorophore) in DMSO.
-
-
Tetrazine-TCO Ligation:
-
Final Purification: If necessary, remove any unreacted TCO-reagent by size-exclusion chromatography.
-
Characterization and Storage: Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling. Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term use or at -80°C for long-term storage.
Mandatory Visualization
Caption: Experimental workflow for protein labeling.
Caption: Chemical pathway for protein labeling.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning Encodable Tetrazine Chemistry for Site-Specific Protein Bioorthogonal Ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for TCO Ligation with Methyltetrazine-PEG4-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ligation between trans-cyclooctene (B1233481) (TCO) and tetrazine is a premier bioorthogonal reaction, leveraging the principles of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is distinguished by its exceptionally rapid kinetics, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for a cytotoxic catalyst.[3][4] The reaction forms a stable dihydropyridazine (B8628806) bond, releasing only nitrogen gas as a byproduct, which makes it an ideal tool for conjugating biomolecules in complex biological environments.[1][5]
Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker that embodies the power of this chemistry.[6][7] It features a methyltetrazine moiety for rapid and specific reaction with a TCO-functionalized molecule.[6][8] Additionally, a hydrophilic PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, while the terminal oxyamine group provides a secondary conjugation point for molecules containing aldehydes or ketones via oxime ligation.[7][9] These characteristics make it a versatile reagent for creating advanced bioconjugates, antibody-drug conjugates (ADCs), and targeted imaging agents.[3][9]
Quantitative Data Summary
The efficiency and speed of the TCO-tetrazine ligation are among the highest of all bioorthogonal reactions. The table below summarizes key quantitative data for this reaction.
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) | >800 M⁻¹s⁻¹ (up to 10⁷ M⁻¹s⁻¹) | Significantly faster than other click chemistry reactions like CuAAC and SPAAC.[3][4] |
| Optimal pH Range | 6.0 - 9.0 | The reaction is robust and proceeds efficiently in a variety of common aqueous buffers, such as PBS.[10][11] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | The reaction is rapid at room temperature. Incubation at 37°C can further accelerate the rate. Reactions can also be performed at 4°C with longer incubation times.[10] |
| Stoichiometry | 1.05 to 1.5-fold molar excess of tetrazine | A slight excess of the tetrazine-containing molecule is recommended to ensure complete consumption of the TCO-modified molecule.[1][10] |
| Typical Reaction Time | 10 - 120 minutes | Completion time is dependent on reactant concentrations and temperature.[12][13] |
Experimental Protocols
This section provides a detailed methodology for the ligation of a TCO-functionalized protein with this compound. The protocol is divided into two main stages:
-
Preparation of a TCO-Functionalized Protein: This is a prerequisite step. The example below uses a TCO-NHS ester to modify a protein.
-
TCO-Tetrazine Ligation: The core reaction between the TCO-protein and this compound.
Protocol 1: Preparation of TCO-Functionalized Protein via NHS Ester Chemistry
This protocol details the modification of a protein with a TCO moiety using an amine-reactive TCO-PEG-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS (pH 7.4) using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.[1]
-
TCO-PEG-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[12]
-
Protein Modification:
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[13]
-
Purification: Remove the excess, unreacted TCO-PEG-NHS ester and quenching buffer by passing the solution through a spin desalting column equilibrated with PBS (pH 7.4).[1][11]
-
Quantification: Determine the concentration of the TCO-functionalized protein using a standard protein assay (e.g., BCA). The protein is now ready for ligation.
Protocol 2: TCO Ligation with this compound
This protocol describes the core bioorthogonal reaction.
Materials:
-
TCO-functionalized protein (from Protocol 1) in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. This reagent is a red oil.[6]
-
-
Reactant Calculation: Determine the volumes of the TCO-functionalized protein and the this compound stock solution required to achieve the desired molar ratio. A 1.1 to 2.0-fold molar excess of the tetrazine reagent is recommended.[13]
-
Ligation Reaction:
-
Reaction Monitoring (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by measuring the decrease in its absorbance at approximately 520 nm.[11][14]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from the excess tetrazine reagent using a spin desalting column or size-exclusion chromatography.[1]
-
Storage: Store the final conjugate at 4°C or -20°C for long-term storage.
Visualizations
Caption: Workflow for protein modification and subsequent TCO-tetrazine ligation.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Application Highlight: Dual-Functionality of this compound
The oxyamine group (-ONH₂) on the this compound linker provides an orthogonal conjugation strategy. After performing the TCO ligation, the resulting conjugate now bears a reactive oxyamine handle. This can be used to react with molecules containing an aldehyde or ketone to form a stable oxime bond. This dual-functionality is particularly useful in multi-step labeling or the construction of complex drug delivery systems.
Caption: Sequential conjugation strategy using the dual-functional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. This compound | AxisPharm [axispharm.com]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. interchim.fr [interchim.fr]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. broadpharm.com [broadpharm.com]
Revolutionizing Bioconjugation: Methyltetrazine-PEG4-Oxyamine for Advanced Surface Modification of Biomolecules
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker that is at the forefront of bioconjugation chemistry, enabling the precise and efficient surface modification of biomolecules.[1][2] This reagent possesses two key reactive groups: a methyltetrazine moiety and an oxyamine group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][2] The methyltetrazine group participates in an exceptionally fast and selective bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1] This "click chemistry" reaction is characterized by its high speed and specificity in complex biological environments.[1] The oxyamine group provides a chemoselective handle for covalent modification of biomolecules containing aldehyde or ketone functionalities through the formation of a highly stable oxime bond.[2][3] The integrated PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, improving the overall efficiency of conjugation reactions.[1][2]
These unique features make this compound an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, advanced molecular imaging agents, and the functionalization of surfaces for biosensor development.[1][2]
Key Features of this compound:
-
Bioorthogonal Reactivity: The methyltetrazine moiety allows for rapid and specific conjugation to TCO-modified molecules in complex biological media without interfering with native functional groups.[1]
-
Chemoselective Ligation: The oxyamine group selectively reacts with aldehydes and ketones to form a stable oxime linkage.[2]
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the reagent and the resulting bioconjugate in aqueous buffers.[1]
-
Biocompatibility: The reaction occurs efficiently under mild, physiological conditions, making it suitable for use with sensitive biomolecules.[1]
-
High Stability: The resulting oxime bond is significantly more stable than other linkages like hydrazones, particularly at physiological pH.[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the reactions involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₅N₇O₇ | [6] |
| Molecular Weight | 521.58 g/mol | [6] |
| Purity | >96% | [6] |
| Solubility | Soluble in Water, DMSO, DMF | [7] |
| Storage Conditions | -20°C, desiccated | [7] |
Table 2: Reaction Kinetics and Stability of Linkages
| Reaction / Linkage | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (at pH 7.0) | Conditions | Reference |
| Tetrazine-TCO Ligation | ~1 x 10⁶ | Not Applicable (Stable) | Physiological conditions | [8] |
| Oxime Ligation | Catalyst-dependent | ~25 days | pD 7.0 | [5] |
| Hydrazone Linkage | Catalyst-dependent | ~2 hours | pD 7.0 | [5] |
Experimental Protocols
Here we provide detailed protocols for the surface modification of biomolecules using this compound. The general workflow involves two key stages: the introduction of an aldehyde or ketone group onto the target biomolecule, followed by conjugation with this compound.
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes the gentle oxidation of cis-diol moieties in sugar residues of glycoproteins to generate reactive aldehyde groups.
Materials:
-
Glycoprotein (B1211001) of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0
Procedure:
-
Preparation of Glycoprotein: Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Periodate Oxidation:
-
Prepare a fresh solution of NaIO₄ in the reaction buffer.
-
Add NaIO₄ to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice in the dark for 15-30 minutes.
-
-
Quenching the Reaction:
-
Add glycerol to a final concentration of 10-20 mM to quench the unreacted NaIO₄.
-
Incubate on ice for 5-10 minutes.
-
-
Purification:
-
Remove excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound.
-
Protocol 2: Conjugation of this compound to Aldehyde-Modified Biomolecules
This protocol details the oxime ligation reaction between the aldehyde-modified biomolecule and this compound.
Materials:
-
Aldehyde-modified biomolecule (from Protocol 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0
-
Quenching solution (optional, e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Conjugation Reaction:
-
To the aldehyde-modified biomolecule solution, add the this compound stock solution to achieve a 10- to 50-fold molar excess.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[7]
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To consume any unreacted aldehyde groups, a quenching reagent like hydroxylamine (B1172632) can be added.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
Visualizing the Workflow and Chemistry
To aid in the understanding of the processes described, the following diagrams illustrate the experimental workflows and chemical reactions.
References
- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. raineslab.com [raineslab.com]
- 6. precisepeg.com [precisepeg.com]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
Creating Fluorescent Probes with Methyltetrazine-PEG4-oxyamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes using the heterobifunctional linker, Methyltetrazine-PEG4-oxyamine. This reagent is a powerful tool in bioconjugation, enabling a two-step labeling strategy. First, a fluorescent dye is conjugated to the oxyamine group of the linker via a stable oxime bond. Subsequently, the methyltetrazine moiety allows for a highly efficient and bioorthogonal reaction with a biomolecule functionalized with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This approach is central to various applications, including fluorescent imaging, drug delivery, and diagnostics.[1][2]
The key advantages of this system include:
-
Biocompatibility: The click reaction occurs efficiently under mild buffer conditions without the need for cytotoxic copper catalysts.[2]
-
Chemoselectivity: The tetrazine and trans-cyclooctene groups are highly selective for each other and do not interfere with other functional groups found in biological systems.[2]
-
Favorable Kinetics: The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and TCO is one of the fastest bioorthogonal reactions available.[1][3]
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the solubility of the probe in aqueous buffers.[2]
Principle of Fluorescent Probe Synthesis and Application
The overall workflow involves two main stages:
-
Synthesis of the Methyltetrazine-PEG4-Fluorophore Probe: This stage involves the reaction of an aldehyde- or ketone-modified fluorescent dye with the oxyamine group of this compound to form a stable oxime linkage.
-
Bioorthogonal Labeling of a Target Biomolecule: The synthesized fluorescent probe is then used to label a target biomolecule (e.g., protein, antibody, or peptide) that has been pre-functionalized with a trans-cyclooctene (TCO) group. The reaction proceeds via the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
Part 1: Synthesis of Methyltetrazine-PEG4-Fluorophore Probe
This section details the protocols for preparing an aldehyde-modified fluorescent dye and its subsequent conjugation to this compound.
Protocol 1.1: Preparation of Aldehyde-Modified Fluorescein (B123965) (Fluorescein-5-carboxaldehyde)
This protocol describes the synthesis of an aldehyde-functionalized fluorescein dye, a prerequisite for conjugation to this compound. The synthesis is based on a Reimer-Tiemann formylation reaction of fluorescein.[4]
Materials and Reagents:
-
Fluorescein
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare a fine suspension of fluorescein in methanol.
-
Slowly add a solution of sodium hydroxide in water to the fluorescein suspension while stirring.
-
Add chloroform dropwise to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of 1-2 to precipitate the crude product.
-
Filter the precipitate and wash with ice-cold water.
-
Lyophilize the wet solid to obtain a dark yellow-brown powder.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to remove unreacted fluorescein.
-
A second flash column chromatography on silica gel using a gradient of ethyl acetate in dichloromethane can be performed to separate the mono- and di-aldehyde products, yielding fluorescein monoaldehyde as a yellow solid.[4]
Protocol 1.2: Oxime Ligation of Aldehyde-Modified Fluorescein with this compound
This protocol details the conjugation of the aldehyde-modified fluorescein to this compound to form the final fluorescent probe.
Materials and Reagents:
-
Fluorescein-5-carboxaldehyde (from Protocol 1.1)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Aniline (B41778) (optional, as a catalyst)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0) or Ammonium acetate buffer (0.4 M, pH 4.5)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve Fluorescein-5-carboxaldehyde in a minimal amount of anhydrous DMF or DMSO.
-
Dissolve this compound in the reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Add the dissolved Fluorescein-5-carboxaldehyde to the this compound solution. A typical starting molar ratio is 1:1.2 of aldehyde to oxyamine.
-
(Optional) For catalysis at neutral pH: Add aniline to the reaction mixture to a final concentration of 10-100 mM. Aniline can significantly increase the rate of oxime formation at neutral pH.[5]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 50°C for 30 minutes. The progress of the reaction can be monitored by RP-HPLC.
-
Purify the resulting Methyltetrazine-PEG4-Fluorescein probe by RP-HPLC.
-
Lyophilize the purified fractions to obtain the final product as a solid.
Data Presentation: Oxime Ligation Reaction Parameters
| Parameter | Condition | Expected Yield (%) | Reference |
| pH | 4.5 (Ammonium Acetate Buffer) | > 90% | [6] |
| 7.0 (Phosphate Buffer) | 60-70% | [5] | |
| 7.0 (Phosphate Buffer) with 100 mM Aniline | > 95% | [5] | |
| Temperature | Room Temperature (2-4 hours) | See pH-dependent yields | [5] |
| 50°C (30 minutes) | > 90% (at pH 4.5) | [7] | |
| Molar Ratio (Aldehyde:Oxyamine) | 1:1.2 | > 90% (optimized conditions) | General practice |
Part 2: Bioorthogonal Labeling of TCO-Modified Biomolecules
This section provides a protocol for labeling a trans-cyclooctene (TCO)-modified biomolecule, such as an antibody, with the synthesized Methyltetrazine-PEG4-Fluorophore probe.
Protocol 2.1: Labeling of a TCO-Modified Antibody
This protocol describes the final step of attaching the fluorescent probe to a target biomolecule.
Materials and Reagents:
-
TCO-modified antibody (commercially available or prepared separately)
-
Methyltetrazine-PEG4-Fluorescein probe (from Part 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Prepare a solution of the TCO-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Dissolve the Methyltetrazine-PEG4-Fluorescein probe in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mM).
-
Add the Methyltetrazine-PEG4-Fluorescein probe stock solution to the TCO-modified antibody solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine probe is often used to ensure complete labeling of the TCO sites.[8]
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[9]
-
Purify the fluorescently labeled antibody from unreacted probe using a size-exclusion chromatography column.
-
The purified, labeled antibody is now ready for downstream applications.
Data Presentation: Tetrazine-TCO Ligation Reaction Parameters
| Parameter | Condition | Reaction Time | Efficiency (%) | Reference |
| Temperature | Room Temperature (20-25°C) | 30-60 minutes | > 95% | [8] |
| 4°C | 1-2 hours | > 90% | [] | |
| 37°C | < 30 minutes | > 98% | [] | |
| pH | 6.0 - 9.0 (PBS) | 30-60 minutes | > 95% | [9] |
| Molar Ratio (Tz:TCO) | 1.1:1 to 1.5:1 | 30-60 minutes | > 98% | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield in Oxime Ligation | Suboptimal pH. | For reactions at neutral pH, consider adding a catalyst like aniline. For uncatalyzed reactions, a pH of 4.5-5.5 is optimal. |
| Inactive aldehyde/ketone on the fluorophore. | Ensure the aldehyde/ketone modification of the dye was successful and the dye has been stored properly. | |
| Low Yield in Tetrazine-TCO Ligation | Hydrolysis of TCO or degradation of tetrazine. | Prepare stock solutions fresh and store them properly (desiccated and protected from light). |
| Steric hindrance. | If labeling a complex biomolecule, consider using a longer PEG spacer in the TCO or tetrazine linker. | |
| Precipitation of Labeled Antibody | High degree of labeling leading to aggregation. | Reduce the molar excess of the fluorescent probe during the labeling reaction. |
| High concentration of organic solvent from the probe stock. | Keep the volume of the organic solvent (e.g., DMSO) below 10% of the total reaction volume. |
Conclusion
The use of this compound provides a robust and versatile platform for the creation of custom fluorescent probes. The two-step strategy, involving a stable oxime ligation followed by a rapid and bioorthogonal tetrazine-TCO reaction, allows for the precise and efficient labeling of a wide range of biomolecules. The detailed protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers in the fields of chemical biology, drug development, and diagnostics, enabling them to harness the power of this advanced bioconjugation technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Methyltetrazine-PEG4-oxyamine Reaction with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker that offers a powerful and versatile tool for bioconjugation, particularly in the fields of drug delivery, diagnostics, and proteomics. This linker incorporates two key reactive moieties: a methyltetrazine group for exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (e.g., trans-cyclooctene, TCO), and an oxyamine group for the chemoselective ligation with aldehydes and ketones to form stable oxime bonds.[1][2] The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][2]
This document provides detailed application notes and experimental protocols for the reaction of this compound with aldehydes and ketones, a cornerstone of modern bioconjugation strategies.
Reaction Mechanism and Kinetics
The reaction between the oxyamine group of this compound and an aldehyde or ketone proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable C=N-O oxime bond.[3] This ligation is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems, ensuring specific conjugation.
The rate of oxime formation is pH-dependent. Uncatalyzed reactions are generally slow at neutral pH and proceed optimally under slightly acidic conditions (pH 4-5).[4] However, for applications involving sensitive biomolecules that require neutral pH, the reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[4][5] Aniline catalysis can increase the reaction rate by over 70-fold.[6]
Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the oxime ligation reaction.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k) | 8.2 ± 1.0 M⁻¹s⁻¹ | Aniline-catalyzed reaction of an aminooxyacetyl-peptide with benzaldehyde (B42025) at pH 7. | [6] |
| Rate Enhancement with Aniline Catalyst | > 70-fold | Comparison of uncatalyzed vs. 10 mM aniline-catalyzed reaction. | [6] |
| Rate Enhancement with p-phenylenediamine | 120-fold | Compared to uncatalyzed reaction at pH 7. | [4] |
| Optimal pH (Uncatalyzed) | 4-5 | [4] | |
| Optimal pH (Catalyzed) | 6.5-7.5 | With aniline or its derivatives. |
| Linkage Type | Relative Hydrolytic Stability (Physiological pH) | Reference |
| Oxime | High | [3][8] |
| Hydrazone | Moderate | [3][8] |
| Imine (Schiff Base) | Low | [3] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
Caption: Mechanism of oxime bond formation.
General Experimental Workflow
Caption: General workflow for bioconjugation.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation
This protocol describes the creation of aldehyde groups on carbohydrate moieties of glycoproteins, such as antibodies, making them suitable for conjugation with this compound.
Materials:
-
Glycoprotein (B1211001) (e.g., IgG antibody)
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Sodium periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Desalting column (e.g., Sephadex G-25)
-
1X PBS, pH 7.4
Procedure:
-
Prepare the Glycoprotein: Dissolve the glycoprotein in 1X PBS at a concentration of 3-15 mg/mL (20-100 µM for IgG).[9]
-
Oxidation:
-
To your glycoprotein solution, add 1/9th volume of 10X Reaction Buffer.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
-
Incubate the reaction for 20-30 minutes at room temperature in the dark.
-
-
Quench the Reaction: Add ethylene glycol to a final concentration of 10-20 mM to quench the unreacted sodium periodate. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with 1X PBS, pH 7.4. The resulting solution contains the aldehyde-functionalized glycoprotein.
Protocol 2: Conjugation of this compound to an Aldehyde-Containing Protein
This protocol details the ligation of this compound to a protein containing aldehyde groups.
Materials:
-
Aldehyde-functionalized protein in 1X PBS, pH 7.4 (from Protocol 1 or other methods)
-
This compound
-
Anhydrous DMSO
-
Aniline (optional, for catalysis)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.
-
Prepare Aniline Catalyst Solution (Optional): Prepare a 10X aniline stock solution in an appropriate buffer.
-
Ligation Reaction:
-
To the aldehyde-functionalized protein solution, add the this compound stock solution to achieve a 20-50 fold molar excess of the linker over the protein.
-
(Optional) For catalyzed reaction at neutral pH, add 1/10th volume of the 10X aniline stock solution.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification: Remove excess, unreacted this compound and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., 1X PBS, pH 7.4).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (DOL) and confirm conjugation. Techniques such as mass spectrometry, HPLC, and SDS-PAGE can be employed.
Applications in Research and Drug Development
The unique dual functionality of this compound makes it a valuable reagent in various applications:
-
Antibody-Drug Conjugates (ADCs): Site-specific introduction of aldehyde groups onto an antibody, followed by conjugation with a drug-loaded this compound linker, allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR). The tetrazine moiety can then be used for a second, bioorthogonal "click" reaction, for example, to attach an imaging agent or a second therapeutic payload.
-
Targeted Drug Delivery: Biomolecules (e.g., peptides, proteins) containing or modified to contain aldehyde/ketone groups can be conjugated to drug-loaded this compound. The tetrazine handle can then be used for pre-targeting strategies, where the targeting molecule is administered first, followed by a TCO-modified drug, leading to in-vivo assembly of the therapeutic agent at the target site.
-
Fluorescent Labeling and Imaging: Fluorophores containing an aldehyde or ketone can be conjugated to this compound. The resulting probe can then be attached to a TCO-modified biomolecule for imaging applications.
-
Surface Modification: The oxyamine group can be used to immobilize biomolecules onto aldehyde- or ketone-functionalized surfaces for applications in biosensors and microarrays.
Conclusion
The reaction of this compound with aldehydes and ketones provides a robust and versatile method for the creation of well-defined bioconjugates. The high stability of the resulting oxime bond, coupled with the bioorthogonal reactivity of the tetrazine moiety, offers researchers and drug developers a powerful tool for advancing therapeutic and diagnostic strategies. Careful consideration of reaction conditions, particularly pH and the use of catalysts, is crucial for achieving optimal conjugation efficiency.
References
- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-Responsive Self-immolative Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
Experimental Workflow for Site-Specific Protein Conjugation using Methyltetrazine-PEG4-oxyamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental workflow for the site-specific conjugation of proteins using the heterobifunctional linker, Methyltetrazine-PEG4-oxyamine. This linker enables a two-step conjugation strategy, beginning with the formation of a stable oxime bond with an aldehyde or ketone group on the target protein, followed by a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This powerful "click chemistry" approach allows for the precise and efficient labeling of biomolecules for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics.
The this compound linker offers several key advantages:
-
Site-Specific Conjugation: The oxyamine group reacts specifically with aldehyde or ketone functionalities, which can be selectively introduced into a protein, for example, at the N-terminus. This allows for precise control over the conjugation site, leading to homogenous products.[1]
-
Bioorthogonal Reactivity: The methyltetrazine moiety reacts rapidly and specifically with TCO-modified molecules in a bioorthogonal manner, meaning the reaction proceeds efficiently in complex biological environments without interfering with native cellular processes.[2][3]
-
Hydrophilic PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and can minimize non-specific binding.[2][3]
-
Favorable Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling efficient conjugation even at low concentrations.[2][3]
This document will detail the protocols for:
-
Site-specific introduction of an aldehyde group at the N-terminal serine of a protein.
-
Oxime ligation of the aldehyde-modified protein with this compound.
-
Inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a TCO-modified molecule.
-
Purification and characterization of the final conjugate.
Experimental Workflow Overview
The overall experimental workflow consists of a sequential, three-stage process. First, a reactive aldehyde handle is introduced into the protein of interest. Second, the this compound linker is attached to this handle via oxime ligation. Finally, a molecule of interest functionalized with a trans-cyclooctene (TCO) group is "clicked" onto the tetrazine-modified protein.
Data Presentation
Table 1: Reaction Conditions for N-terminal Serine Oxidation
| Parameter | Recommended Value | Reference(s) |
| Reagent | Sodium meta-periodate (NaIO4) | [4][5] |
| Protein Concentration | 1-5 mg/mL | [6] |
| NaIO4 Molar Excess | 2-10 fold | [5] |
| Buffer | Phosphate Buffered Saline (PBS) or Acetate Buffer | [4] |
| pH | 6.0 - 7.5 | [4][5] |
| Temperature | 4°C or Room Temperature | [7] |
| Reaction Time | 15 - 60 minutes | [4] |
| Quenching Reagent | Ethylene glycol or Glycerol |
Table 2: Reaction Conditions for Oxime Ligation
| Parameter | Recommended Value | Reference(s) |
| Linker | This compound | [2] |
| Linker Molar Excess | 10-50 fold | |
| Catalyst | Aniline or p-phenylenediamine (B122844) | [8][9][10] |
| Catalyst Concentration | 10-100 mM (Aniline), 2-10 mM (p-phenylenediamine) | [8][9][10] |
| Buffer | Phosphate Buffer or Acetate Buffer | [8][9] |
| pH | 6.0 - 7.0 | [8][9] |
| Temperature | Room Temperature | [11] |
| Reaction Time | 1 - 4 hours | [11] |
Table 3: Reaction Conditions for iEDDA Click Reaction
| Parameter | Recommended Value | Reference(s) |
| Reactant | TCO-modified molecule | [6][12] |
| TCO-Molecule Molar Excess | 1.5 - 5 fold over tetrazine-modified protein | [6][7] |
| Buffer | Phosphate Buffered Saline (PBS) | [12] |
| pH | 6.5 - 7.5 | [12] |
| Temperature | Room Temperature or 4°C | [6][13] |
| Reaction Time | 30 - 120 minutes | [6][12] |
Experimental Protocols
Protocol 1: Site-Specific Aldehyde Introduction at N-terminal Serine
This protocol describes the oxidation of an N-terminal serine residue to an aldehyde group using sodium periodate.
Materials:
-
Protein with an N-terminal serine residue
-
Sodium meta-periodate (NaIO4)
-
Reaction Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2
-
Quenching Solution: 1 M Ethylene glycol in PBS
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of NaIO4 in the Reaction Buffer.
-
Oxidation Reaction: Add a 2-10 fold molar excess of the NaIO4 solution to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted NaIO4. Incubate for 10 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by buffer exchange into the desired buffer for the next step (e.g., 0.1 M Phosphate Buffer, pH 6.5) using a desalting column.
Protocol 2: Oxime Ligation with this compound
This protocol details the conjugation of the aldehyde-modified protein with this compound.
Materials:
-
Aldehyde-modified protein
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 6.5
-
Catalyst Stock Solution: 1 M Aniline or 100 mM p-phenylenediamine in DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Ligation Reaction: To the aldehyde-modified protein solution, add the this compound stock solution to achieve a 20-50 fold molar excess.
-
Add the catalyst stock solution to the reaction mixture to a final concentration of 50-100 mM for aniline or 5-10 mM for p-phenylenediamine.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove excess linker and catalyst by buffer exchange into PBS (pH 7.4) using a desalting column. The resulting tetrazine-modified protein is ready for the click reaction or storage.
Protocol 3: iEDDA Click Reaction with a TCO-Modified Molecule
This protocol describes the final "click" reaction between the tetrazine-modified protein and a TCO-functionalized molecule.
Materials:
-
Tetrazine-modified protein
-
TCO-modified molecule (e.g., TCO-fluorescent dye, TCO-drug)
-
Reaction Buffer: 1X PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification
Procedure:
-
Reagent Preparation: Ensure the tetrazine-modified protein is in the Reaction Buffer at a known concentration. Prepare a stock solution of the TCO-modified molecule in a compatible solvent (e.g., DMSO).
-
iEDDA Ligation: Add the TCO-molecule stock solution to the protein solution. A 1.5 to 5-fold molar excess of the TCO-molecule per available tetrazine is recommended to ensure complete reaction.[6][7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically rapid.[6][12]
-
Purification: Purify the resulting protein conjugate from excess TCO-molecule and any potential byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method like Hydrophobic Interaction Chromatography (HIC).[14]
Characterization of the Final Conjugate
The final protein conjugate should be thoroughly characterized to confirm successful conjugation and determine the degree of labeling.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the conjugate and confirm the addition of the linker and the TCO-modified molecule.[15][16][17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted protein and reagents.[14][18]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) will show a shift in the molecular weight of the protein corresponding to the mass of the attached linker and molecule of interest.[7]
Signaling Pathway and Logical Relationship Diagrams
References
- 1. The periodate oxidation of amino acids with reference to studies on glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
troubleshooting low yield in Methyltetrazine-PEG4-oxyamine reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments involving Methyltetrazine-PEG4-oxyamine.
Troubleshooting Guide: Low Reaction Yield
This guide addresses common issues leading to low yields in a typical two-stage bioconjugation process: (1) reacting this compound with an aldehyde or ketone-containing molecule to form an oxime bond, and (2) reacting the resulting tetrazine-modified molecule with a trans-cyclooctene (B1233481) (TCO)-modified molecule via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
Problem Area 1: Reagent Quality and Stability
Q: How can I be sure my this compound and TCO reagents are active?
A: Reagent degradation is a primary cause of low reaction efficiency.
-
Methyltetrazine Stability: While methyltetrazines are among the most stable tetrazine derivatives, they can degrade if stored improperly.[1][2] Reagents should be stored at -20°C and protected from moisture by desiccation.[2][3] Before use, always allow the vial to warm completely to room temperature before opening to prevent condensation, which can lead to hydrolysis.[3]
-
Oxyamine Stability: The oxyamine group is generally stable but its reactivity is pH-dependent. Ensure the molecule it is reacting with (containing an aldehyde or ketone) has not degraded.
-
TCO Instability: Trans-cyclooctene (TCO) is a highly strained and reactive molecule that can isomerize to the much less reactive cis-cyclooctene.[3] This isomerization can be accelerated by exposure to certain metals or thiols.[3] Long-term storage of TCO-containing molecules is not recommended.[3]
Problem Area 2: Reaction Conditions
Q: My reagents seem fine, but the yield is still low. Could the reaction conditions be the problem?
A: Yes, suboptimal reaction conditions are a frequent cause of poor yields. It's crucial to consider the distinct optimal conditions for the two separate ligations.
For the Oxime Ligation (Oxyamine + Aldehyde/Ketone):
-
pH: Oxime formation is typically most efficient at a slightly acidic pH (around 4.5-5.5). This can be a challenge as it may not be optimal for the stability of your biomolecule. A compromise pH may be necessary, or a sequential dialysis into the next reaction buffer.
-
Catalysts: Aniline is often used as a catalyst for oxime ligations. Its absence can lead to very slow reaction rates.
For the Tetrazine-TCO Ligation (iEDDA):
-
Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO will result in an incomplete reaction.[4] For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is recommended as a starting point.[4]
-
Suboptimal pH: While the tetrazine-TCO reaction is robust and fast across a pH range of 6 to 9, the stability of your specific biomolecules at a given pH must be considered.[3][4]
-
Inappropriate Buffer: Phosphate-buffered saline (PBS) is a common choice.[4] However, if you are performing an upstream reaction with an NHS ester to introduce the TCO or tetrazine moiety, you must use an amine-free buffer to prevent side reactions.[4]
-
Inaccurate Reactant Concentrations: Always confirm the concentrations of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.[5] The progress of the tetrazine-TCO reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[3]
Problem Area 3: Side Reactions and Purification
Q: I see the reaction happening, but my final purified product is very low in concentration. What could be happening?
A: Side reactions can consume reactants, and inefficient purification can lead to product loss.
-
Side Reactions: Tetrazines can react with biological thiols, which can be a competing reaction pathway.[6] Ensure your buffers are free of unintended nucleophiles if possible. For oxygen-sensitive molecules, degassing solutions can prevent oxidation-related side products.[5]
-
Precipitation: If your biomolecule becomes insoluble and precipitates during the reaction, the yield will be significantly reduced. The PEG4 spacer on the linker is designed to enhance aqueous solubility, but a very hydrophobic molecule may still aggregate.[5][7] Adding a small amount of an organic co-solvent like DMSO might help, but its compatibility with your system must be verified.[5]
-
Inefficient Purification: Unreacted starting materials and byproducts must be removed.[4] Methods like size-exclusion chromatography (SEC), dialysis, or HPLC are commonly used.[3][8] Ensure your chosen method is appropriate for the size and properties of your final conjugate to avoid product loss during this step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the Tetrazine-TCO reaction? A1: A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-containing reagent relative to the TCO-containing molecule.[4] However, the ideal ratio can vary and should be determined empirically for your specific system.[4]
Q2: What are the recommended buffer and pH for the Tetrazine-TCO ligation? A2: The reaction works well in various aqueous buffers, like PBS, typically within a pH range of 6 to 9.[4]
Q3: How long does the Tetrazine-TCO reaction take and at what temperature? A3: The reaction is exceptionally fast. It is often complete within 30 to 60 minutes at room temperature.[4] For less reactive partners or very dilute samples, the incubation time can be extended to 2 hours or overnight at 4°C.[3][4] Incubation at 37°C can also be used to accelerate the reaction.[4]
Q4: Do I need a catalyst for the Tetrazine-TCO reaction? A4: No, this is a catalyst-free bioorthogonal reaction.[4] The absence of a potentially cytotoxic copper catalyst makes it ideal for biological and in-vivo applications.[4]
Q5: How can I monitor the reaction progress? A5: The tetrazine-TCO reaction can be conveniently monitored by the disappearance of the tetrazine's visible color (λmax typically 510-550 nm) using a spectrophotometer.[5] Alternatively, aliquots can be quenched and analyzed by LC-MS to determine the concentration of reactants and products.[5]
Data Summary Tables
Table 1: Recommended Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio | 1.05 - 1.5 excess of Tetrazine | Starting point; should be optimized empirically.[4] |
| pH | 6.0 - 9.0 | Ensure biomolecule stability within this range.[4] |
| Buffer | Phosphate-Buffered Saline (PBS) | Use amine-free buffers if NHS esters are involved.[4] |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (overnight) or 37°C (to accelerate).[4] |
| Duration | 30 - 120 minutes | Reaction is often complete within 60 minutes.[3][4] |
Experimental Protocols
Protocol 1: General Two-Stage Conjugation Protocol
This protocol outlines a general procedure for (A) labeling a protein containing an aldehyde or ketone with this compound, followed by (B) conjugation to a TCO-modified molecule.
A. Oxime Ligation: Labeling of Aldehyde/Ketone-Protein
-
Buffer Exchange: Ensure your protein is in an appropriate reaction buffer (e.g., 100 mM MES buffer, pH 5.0).
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in an organic solvent like DMSO.
-
Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to your protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted linker by using a desalting column or dialysis against a buffer suitable for the next step (e.g., PBS, pH 7.4).
B. iEDDA Reaction: Tetrazine-TCO Ligation
-
Reagent Preparation: Prepare the tetrazine-labeled protein from the previous step in a suitable reaction buffer (e.g., PBS, pH 7.4).[3] Prepare the TCO-modified molecule in the same buffer.
-
Conjugation: Mix the tetrazine-labeled protein with the TCO-modified molecule. A 1.1 to 1.5-fold molar excess of the tetrazine component is often a good starting point.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[3] Reaction progress can be monitored by the disappearance of the tetrazine's color or by LC-MS analysis.[3]
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted starting materials.[3][4] Store the final conjugate at 4°C.[4]
Visualizations
Caption: A decision tree for troubleshooting low yield in Methyltetrazine reactions.
Caption: The sequential reaction workflow for this compound.
Caption: Key cause-and-effect relationships leading to low reaction yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyltetrazine-PEG4-oxyamine
Welcome to the technical support center for Methyltetrazine-PEG4-oxyamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound. This molecule is a heterobifunctional linker, meaning it has two different reactive ends: a methyltetrazine group and an oxyamine group. Successful conjugation requires optimizing the conditions for the specific reaction you are performing.
Section 1: Methyltetrazine Moiety Reactions (inverse-electron-demand Diels-Alder Cycloaddition)
Q1: My tetrazine-TCO ligation is slow or incomplete. What are the common causes?
A1: Several factors can lead to low yield or slow reaction kinetics in a tetrazine-TCO ligation. Here are the most common issues and how to troubleshoot them:
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Suboptimal pH: While the tetrazine-TCO reaction is generally robust across a range of pH values, the stability of the tetrazine itself can be pH-dependent. Some tetrazines can degrade in basic solutions.[1] It is advisable to maintain the reaction pH between 6.0 and 9.0.[2]
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Reactant Instability: Trans-cyclooctene (B1233481) (TCO) is a highly strained molecule and can be prone to isomerization to the less reactive cis-cyclooctene. Ensure your TCO-containing molecule is stored correctly and, if possible, use it fresh. The methyltetrazine moiety is more stable than many other tetrazine derivatives, but prolonged exposure to harsh conditions should be avoided.[2][3]
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Steric Hindrance: If the tetrazine and TCO groups are attached to large, bulky molecules, their ability to react can be sterically hindered. The built-in PEG4 spacer in this compound is designed to minimize this, but if the issue persists, you may need to design linkers with longer spacers.[4]
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Incorrect Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.5 to 2-fold) of one reactant can help drive the reaction to completion.[2]
Q2: Can I perform the tetrazine-TCO reaction in a complex biological medium?
A2: Yes, one of the major advantages of the tetrazine-TCO ligation is its bioorthogonality, meaning it can proceed with high selectivity in complex biological environments with minimal side reactions.[5][6] The reaction does not require any cytotoxic catalysts, making it suitable for live-cell applications.[3][5] However, the stability of the specific tetrazine in the chosen medium should be considered, as some tetrazines can degrade in the presence of serum components over time.[7][8]
Section 2: Oxyamine Moiety Reactions (Oxime Ligation)
Q3: I am getting a low yield for my oxime ligation with an aldehyde or ketone. How can I optimize this reaction?
A3: Low yields in oxime ligations are a common issue and can often be resolved by optimizing the reaction conditions.
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pH is Critical: For uncatalyzed reactions, the optimal pH is typically in the acidic range of 4 to 5.[9] If your biomolecule is sensitive to acidic conditions, the reaction can be performed at a neutral pH (around 7), but this will be significantly slower.[9][10]
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Use of Catalysts: To accelerate the reaction at neutral pH, the use of a nucleophilic catalyst is highly recommended. Aniline (B41778) is a commonly used catalyst.[9] For even greater rate enhancement, p-phenylenediamine (B122844) has been shown to be more efficient than aniline.[10] Arginine can also be used as a catalyst and has the added benefit of helping to prevent protein aggregation.[11]
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Reactant Concentration: The rate of oxime ligation is dependent on the concentration of the reactants. If your reaction is slow, increasing the concentration of both the this compound and the aldehyde/ketone-containing molecule can improve the yield and reaction time.[9]
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Aldehyde vs. Ketone Reactivity: Aldehydes are generally more reactive than ketones in oxime ligations, primarily due to less steric hindrance.[9] If you are working with a ketone, you may need to use more forcing conditions, such as a more efficient catalyst, higher concentrations, or longer reaction times.
Q4: My biomolecule is not stable at acidic pH. What are my options for the oxime ligation?
A4: If you cannot use an acidic pH, your best option is to perform the reaction at a neutral pH (7.0-7.4) and include a catalyst. As mentioned above, aniline or its derivatives are effective.[10] You can also try increasing the temperature of the reaction or allowing it to proceed for a longer period (e.g., overnight at 4°C).[4][9]
Section 3: General Considerations for the Bifunctional Linker
Q5: Will the tetrazine and oxyamine ends of the molecule react with each other?
A5: The tetrazine and oxyamine functionalities are orthogonal, meaning they should not react with each other under typical reaction conditions.[8] The tetrazine reacts specifically with strained alkenes like TCO, while the oxyamine reacts with aldehydes and ketones. This allows for a two-step, sequential conjugation.
Q6: In what order should I perform the two conjugation reactions?
A6: The order of the reactions will depend on your specific experimental design and the stability of your molecules under the different reaction conditions. For example, if one of your target molecules is unstable at the acidic pH sometimes used for oxime ligation, you might choose to perform the tetrazine-TCO ligation first under neutral pH conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your reactions.
Table 1: Reaction Conditions for Methyltetrazine Ligation (with TCO)
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 9.0 | Tetrazine stability can decrease in highly basic conditions.[1][2] |
| Temperature | 4°C - 37°C | Reaction is typically fast at room temperature.[2] |
| Catalyst | Not required | The reaction is catalyst-free.[5] |
| Stoichiometry | 1:1 to 1:2 (Tetrazine:TCO) | A slight excess of one component can improve yield.[2] |
Table 2: Reaction Conditions for Oxyamine Ligation (with Aldehydes/Ketones)
| Parameter | Recommended Range/Value | Notes |
| pH (uncatalyzed) | 4.0 - 5.0 | Optimal for reactions without a catalyst.[9] |
| pH (catalyzed) | 7.0 - 7.4 | Requires a nucleophilic catalyst like aniline or its derivatives.[10] |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate.[4][9] |
| Catalyst Conc. | 10-100 mM (Aniline) | Optimal catalyst concentration should be determined empirically.[9][10] |
| Reaction Time | 1 - 24 hours | Highly dependent on reactants, concentrations, and temperature.[4][9] |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Sequential Conjugation
This protocol provides a general framework. You will need to optimize the specific concentrations, incubation times, and purification methods for your particular application.
Step 1: Oxime Ligation (Oxyamine reacting with an Aldehyde/Ketone)
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Prepare Your Aldehyde/Ketone-Containing Molecule: Dissolve your target molecule containing an aldehyde or ketone functional group in the chosen reaction buffer. If using a catalyst for a neutral pH reaction, a phosphate (B84403) buffer (e.g., PBS, pH 7.4) is a good starting point. For an uncatalyzed reaction, an acetate (B1210297) buffer (pH 4.5) is recommended.
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Prepare this compound: Dissolve the this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution.
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Reaction Setup:
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To your aldehyde/ketone-containing molecule solution, add the this compound stock solution to achieve the desired molar ratio (a 1.5 to 5-fold molar excess of the oxyamine linker is a good starting point).
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If performing a catalyzed reaction at neutral pH, add your catalyst (e.g., aniline) to the recommended final concentration.
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Incubation: Incubate the reaction mixture. For catalyzed reactions at room temperature, this may take a few hours. For uncatalyzed reactions or reactions at 4°C, it may require an overnight incubation.
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Purification: Remove the excess linker and byproducts using a suitable method such as size exclusion chromatography (SEC), dialysis, or spin filtration.
Step 2: Tetrazine Ligation (Methyltetrazine reacting with a TCO-containing molecule)
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Prepare Your TCO-Containing Molecule: Dissolve your trans-cyclooctene (TCO)-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
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Reaction Setup: Add the purified product from Step 1 (which is now tetrazine-functionalized) to the TCO-containing molecule solution. A 1:1 to 1.2:1 molar ratio (Tetrazine:TCO) is a good starting point.
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Incubation: The tetrazine-TCO ligation is typically very fast. An incubation of 30 minutes to 2 hours at room temperature is usually sufficient.[2]
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Final Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method like SEC.
Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Troubleshooting logic for low yield conjugation reactions.
Caption: Reaction pathways for this compound.
References
- 1. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
how to prevent degradation of Methyltetrazine-PEG4-oxyamine solution
This technical support center provides guidance on the proper handling, storage, and use of Methyltetrazine-PEG4-oxyamine to prevent its degradation and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a heterobifunctional linker molecule used in bioconjugation.[1][2] It contains two reactive groups: a methyltetrazine moiety and an oxyamine group.[1][2] The methyltetrazine group reacts with high specificity and speed with strained alkenes like trans-cyclooctene (B1233481) (TCO) in a reaction known as inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][3] The oxyamine group reacts with aldehydes and ketones to form stable oxime bonds.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances the molecule's solubility in aqueous solutions and reduces steric hindrance during conjugation.[1][2] Its primary applications are in creating precisely linked biomolecular conjugates for drug delivery, molecular imaging, and diagnostics.[1]
Q2: How should I store solid this compound?
A2: Solid this compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent degradation from moisture and light.[4]
Q3: How should I prepare and store solutions of this compound?
A3: It is highly recommended to prepare fresh solutions of this compound for each experiment to minimize degradation.[5] If a stock solution must be prepared, dissolve the solid in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] Aliquot the stock solution into single-use volumes and store at -80°C with desiccant. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q4: My pink/red solution of this compound has turned colorless. What does this indicate?
A4: The characteristic pink or red color of the solution is due to the tetrazine ring.[5] A loss of this color indicates that the tetrazine ring has degraded.[5] This can be caused by exposure to nucleophiles, extreme pH conditions (both highly acidic and basic), or prolonged exposure to light.[5][6] Do not use a colorless solution, as it will not be reactive in the desired iEDDA reaction.
Q5: At what pH should I perform my conjugation reaction?
A5: For reactions involving the methyltetrazine moiety with a TCO partner, a pH range of 7.0-7.5 is generally recommended to maintain the stability of the tetrazine and the integrity of most biomolecules.[7] For the oxyamine reaction with an aldehyde or ketone, a slightly acidic pH of 4-5 can accelerate the formation of the oxime bond. If performing a sequential conjugation, it is crucial to consider the stability of all components at the chosen pH.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound solutions.
Problem 1: Low or No Product Yield in Conjugation Reaction
| Possible Cause | Recommended Solution |
| Degradation of this compound solution | Prepare a fresh solution from solid for each experiment. If using a stock solution, verify its integrity by checking for the characteristic pink/red color. For quantitative assessment, analyze the solution using UV-Vis spectroscopy or HPLC. |
| Incorrect buffer composition | Avoid buffers containing primary amines (e.g., Tris, glycine) if the oxyamine end is intended for a later reaction, as these can compete.[8] Some buffer components can act as nucleophiles and accelerate tetrazine degradation. Phosphate-buffered saline (PBS) at pH 7.4 is generally a good starting point. |
| Suboptimal reaction pH | Ensure the pH of the reaction mixture is within the recommended range for both the stability of your molecule and the specific conjugation chemistry. For tetrazine-TCO reactions, pH 7.0-7.5 is ideal.[7] |
| Hydrolysis of the reaction partner (e.g., NHS ester-activated TCO) | Use fresh, high-quality reagents and prepare solutions immediately before use. Minimize reaction time in aqueous buffers.[7] |
| Steric Hindrance | The PEG4 spacer is designed to minimize steric hindrance, but if you are working with very large biomolecules, consider optimizing linker length or attachment sites.[5] |
Problem 2: Protein Aggregation After Conjugation
| Possible Cause | Recommended Solution |
| Over-modification of the protein | Reduce the molar excess of the this compound reagent used in the reaction. Over-conjugation can alter the isoelectric point and surface properties of the protein, leading to aggregation.[9] |
| Inappropriate buffer conditions | Perform the conjugation in a buffer that is known to maintain the stability of your specific protein. After conjugation, purify the conjugate into an appropriate storage buffer. |
| Presence of organic co-solvent | If using a high concentration of DMSO or DMF to dissolve the reagent, this can denature the protein. Keep the final concentration of the organic solvent as low as possible (typically <5%). |
Quantitative Stability Data
The stability of tetrazines is highly dependent on their substituents, the solvent, pH, and temperature. Methyltetrazines are generally more stable than their unsubstituted counterparts.[3] The data below is compiled from studies on various methyltetrazine derivatives and serves as a general guideline.
Table 1: General Stability of Methyltetrazine Derivatives in Different Media
| Medium | Temperature (°C) | Approximate Half-life (t₁/₂) or % Remaining | Notes |
| PBS, pH 7.4 | 37 | >90% remaining after 12 hours | Methyltetrazines show good stability at physiological pH and temperature.[10] |
| Cell Culture Medium (e.g., DMEM with 10% FBS) | 37 | ~85-95% remaining after 12 hours | The presence of nucleophiles in serum can slightly increase the rate of degradation compared to a clean buffer.[11] |
| Acidic Buffer (pH < 4) | 25 | Degradation can be accelerated. | The rate is dependent on the specific acid and buffer components. |
| Basic Buffer (pH > 8) | 25 | Degradation is significantly accelerated. | Avoid basic conditions to prevent rapid hydrolysis of the tetrazine ring.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
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Solvent Addition: Add anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the vial until the red crystalline solid is completely dissolved.
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Storage: If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials and store at -80°C with a desiccant.
Protocol 2: Stability Assessment by UV-Vis Spectroscopy
This protocol provides a basic method to monitor the stability of the tetrazine solution over time.
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Preparation: Prepare a working solution of this compound in the buffer of interest (e.g., PBS, pH 7.4) from a freshly prepared DMSO stock. The final concentration should yield an absorbance in the linear range of your spectrophotometer (typically around 520-540 nm). Keep the final DMSO concentration low (e.g., <1%).
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Initial Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum and record the absorbance at the maximum wavelength (λ_max) of the tetrazine (around 520-540 nm).
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Incubation: Incubate the solution under the desired test conditions (e.g., 37°C, protected from light).
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Time-Point Measurements: At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the solution and measure the absorbance at λ_max.
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Data Analysis: Plot the absorbance at λ_max versus time. A decrease in absorbance indicates degradation of the tetrazine ring. The percentage of remaining tetrazine can be calculated as (Absorbance_t / Absorbance_0) * 100.
Protocol 3: Forced Degradation Study
This protocol is used to intentionally degrade the compound to understand its degradation pathways.
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Sample Preparation: Prepare several identical solutions of this compound in a suitable solvent system (e.g., 1:1 acetonitrile:water).
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Stress Conditions: Subject each solution to a different stress condition:
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Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-24 hours.
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Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-24 hours.
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Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
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Thermal Stress: Incubate one solution at 60°C.
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Photolytic Stress: Expose one solution to direct UV light or sunlight.
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Control: Keep one solution at the recommended storage conditions (-20°C, protected from light).
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Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable method like HPLC or LC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Conjugation Troubleshooting [bio-techne.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
common side reactions with Methyltetrazine-PEG4-oxyamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyltetrazine-PEG4-oxyamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a heterobifunctional linker used in bioconjugation and drug delivery.[1] It contains a methyltetrazine moiety for bioorthogonal "click" chemistry reactions with trans-cyclooctene (B1233481) (TCO) dienophiles and an oxyamine group for ligation to molecules containing aldehydes or ketones.[1] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance.[1]
Q2: What are the two main reactions that this compound participates in?
This compound participates in two key reactions:
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Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition: The methyltetrazine group reacts with a strained alkene, such as trans-cyclooctene (TCO), in a highly efficient and rapid bioorthogonal reaction. This "click chemistry" ligation is known for its high specificity and fast kinetics, proceeding without a catalyst.[2][3][4] The only byproduct of this reaction is nitrogen gas.[5]
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Oxime Ligation: The oxyamine group (-ONH2) reacts with an aldehyde or ketone to form a stable oxime bond.[1] This reaction is also highly chemoselective.
Q3: How stable is the methyltetrazine group?
Methyl-substituted tetrazines, like the one in this compound, exhibit good stability in aqueous media, which is advantageous for bioorthogonal applications. They are generally more stable than hydrogen-substituted tetrazines.[2][6] However, prolonged exposure to harsh conditions like extreme pH or the presence of strong nucleophiles can lead to degradation.[7] A loss of the characteristic pink or reddish color of the tetrazine solution can be an indicator of degradation.[8]
Q4: Can the methyltetrazine group react with other functional groups found in biological samples?
While the iEDDA reaction is highly selective for strained alkenes, there is a possibility of tetrazines reacting with strong nucleophiles, such as thiols present in cysteine residues and glutathione.[9] The rate and extent of this potential side reaction depend on the specific tetrazine derivative and the reaction conditions. Methyl-substituted tetrazines are generally more stable and less prone to side reactions with thiols compared to more reactive tetrazines.[6]
Troubleshooting Guides
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: Methyltetrazine + TCO
This guide addresses common issues encountered during the iEDDA reaction between this compound and a TCO-containing molecule.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Degraded this compound: The tetrazine ring may have degraded due to improper storage or handling. | 1. Use a fresh aliquot of this compound. Confirm its integrity by checking for the characteristic pink/red color.[8] |
| 2. Inactive TCO-derivative: The TCO moiety may have isomerized or oxidized. | 2. Use a fresh, properly stored TCO-derivative. TCO compounds should be stored at low temperatures and protected from light.[2] | |
| 3. Low Reagent Concentration: Reaction rates are concentration-dependent. | 3. Increase the concentration of one or both reactants. | |
| 4. Suboptimal pH: While the reaction is generally not highly pH-sensitive, extreme pH values can affect the stability of the reactants. | 4. Ensure the reaction buffer is within a pH range of 6.5-7.5.[2] | |
| Inconsistent Results | 1. Inaccurate Reagent Concentrations: Errors in determining the stock solution concentrations. | 1. Carefully determine the concentration of stock solutions using methods like UV-Vis spectrophotometry and the molar extinction coefficient.[2] |
| 2. Variability in Reaction Conditions: Fluctuations in temperature or buffer composition. | 2. Maintain consistent temperature and buffer conditions across all experiments. | |
| 3. Precipitation of Conjugate: The final conjugate may have poor solubility in the reaction buffer. | 3. The PEG4 linker enhances solubility, but if the conjugated molecule is very hydrophobic, consider adding a small percentage of an organic co-solvent like DMSO. |
The reaction between methyltetrazine and TCO is exceptionally fast. The second-order rate constants for methyl-tetrazine derivatives with TCO are in the range of 1000 M⁻¹s⁻¹ in aqueous media.[2][4][10]
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Methyl-substituted tetrazine + TCO | ~1000 | Aqueous media | [4][10] |
| 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + TCO-OH | 210 | PBS, pH 7.4, 37°C | [2] |
| 3-methyl-6-phenyl-tetrazine + TCO | 3.14 | ACN, 20°C | [2] |
The kinetics of the tetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic absorbance at approximately 520-530 nm using a spectrophotometer.[2][5]
Oxime Ligation: Oxyamine + Aldehyde/Ketone
This guide addresses common issues encountered during the oxime ligation of this compound with an aldehyde or ketone-containing molecule.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Reaction | 1. Suboptimal pH: The rate of oxime formation is pH-dependent. | 1. For uncatalyzed reactions, the optimal pH is typically between 4 and 5. For catalyzed reactions (e.g., with aniline), the reaction can be efficient at a neutral pH (around 7). |
| 2. Absence of Catalyst: The reaction can be slow at neutral pH without a catalyst. | 2. Consider adding a catalyst like aniline (B41778) to accelerate the reaction at neutral pH. | |
| 3. Steric Hindrance: Ketones react more slowly than aldehydes due to greater steric hindrance. | 3. If using a ketone, increase the reaction time or temperature. Consider using a higher concentration of the oxyamine. | |
| 4. Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can hydrolyze under certain conditions. | 4. Ensure the final product is stored in an appropriate buffer and at a suitable temperature. | |
| Side Reactions | 1. Reaction with Other Carbonyls: Trace amounts of aldehydes or ketones in solvents or on glassware can react with the oxyamine. | 1. Use high-purity solvents and thoroughly clean all glassware. |
Visualizing Workflows and Pathways
To aid in understanding the experimental processes, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: Purification of Methyltetrazine-PEG4-Oxyamine Conjugates
This guide provides troubleshooting advice and frequently asked questions for researchers working on the purification of biomolecules conjugated with Methyltetrazine-PEG4-oxyamine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying my this compound conjugate?
A1: The purification strategy depends on the properties of your biomolecule (e.g., protein, peptide) and the nature of potential impurities. A typical workflow involves an initial purification step to remove excess, unreacted this compound reagent, followed by a polishing step to separate the conjugate from the unconjugated biomolecule and any aggregates. Size Exclusion Chromatography (SEC) is the most common method for removing small molecule impurities and separating aggregates.[1] Depending on the conjugate's characteristics, Reverse Phase (RP-HPLC) or Ion-Exchange Chromatography (IEX) can also be effective.[2][3][4]
Q2: How do I remove unreacted this compound reagent after the conjugation reaction?
A2: For protein conjugates, the most straightforward method is to use a desalting column, which is a form of Size Exclusion Chromatography (SEC), to separate the high-molecular-weight conjugate from the low-molecular-weight unreacted reagent.[1] Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective. For smaller peptide conjugates, RP-HPLC is a highly effective method for separation.
Q3: Is the oxime linkage stable during standard purification conditions?
A3: Yes, the oxime bond formed between the oxyamine group and an aldehyde or ketone is generally very stable under a wide range of aqueous conditions, including the buffers typically used for SEC, IEX, and RP-HPLC.[4][5] Hydrolysis of the oxime linkage is slow and typically requires acidic conditions (pH < 5) and prolonged incubation, which are not standard in most protein purification protocols.[5]
Q4: What analytical techniques can I use to confirm successful conjugation and assess purity?
A4: Several techniques can be used:
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SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the protein band compared to the unconjugated protein.
-
UV-Vis Spectroscopy: The tetrazine moiety has a characteristic absorbance that can be used to help quantify the degree of labeling.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This provides the most accurate confirmation of conjugation by showing the mass increase corresponding to the addition of the this compound linker.
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HPLC (SEC or RP-HPLC): Analytical HPLC can be used to assess the purity of the conjugate, showing distinct peaks for the conjugate, unconjugated biomolecule, and aggregates.[6]
Troubleshooting Guide
Problem 1: Low Yield of Purified Conjugate
| Potential Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize the reaction conditions, such as pH (typically 4-5 for oxime ligation), reaction time, and molar ratio of the labeling reagent to the biomolecule.[3] Ensure the biomolecule contains the target aldehyde or ketone group. |
| Loss of Product During Purification | If using RP-HPLC, protein precipitation on the column can be an issue. Optimize the gradient and consider using a different stationary phase (e.g., C4 instead of C18 for large proteins). For SEC, ensure the chosen column has the appropriate fractionation range for your conjugate. |
| Instability of the Biomolecule | The conjugation or purification conditions (e.g., pH, organic solvents) may be degrading your protein. Perform stability tests on your starting material under the planned conditions. Consider gentler purification methods like SEC over RP-HPLC if possible. |
Problem 2: Presence of Unreacted Biomolecule in the Final Product
| Potential Cause | Recommended Solution |
| Insufficient Molar Excess of Labeling Reagent | Increase the molar excess of the this compound reagent during the conjugation reaction to drive it to completion. |
| Poor Resolution During Chromatography | The conjugate and unconjugated biomolecule may have very similar properties. For chromatography, optimize the separation method. In IEX , the PEG linker may shield charges, altering the elution profile; fine-tuning the gradient is crucial.[2] In RP-HPLC , the hydrophobicity change may be subtle; a shallower gradient can improve resolution. In SEC , the size difference may be too small for baseline separation; use a longer column or a resin with a more appropriate separation range. |
Problem 3: Presence of Unreacted this compound in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Removal of Small Molecules | The desalting column or dialysis membrane may not be appropriate. Ensure the MWCO of the dialysis membrane is at least 10-20 times smaller than your conjugate. For desalting columns, follow the manufacturer's protocol carefully regarding sample volume and buffer exchange. |
| Quenching of Excess Reagent (Alternative Strategy) | Before purification, the reaction can be quenched by adding a simple, small-molecule aldehyde or ketone (e.g., acetone) to react with the excess oxyamine.[7] The resulting small oxime can then be removed by desalting or dialysis.[7] |
Problem 4: Protein Aggregation Observed During or After Purification
| Potential Cause | Recommended Solution |
| High Degree of Labeling | A high density of PEG chains can sometimes lead to aggregation. Reduce the molar excess of the labeling reagent or the reaction time to achieve a lower degree of labeling. |
| Unfavorable Buffer Conditions | The pH or ionic strength of the purification buffer may be promoting aggregation. Screen different buffer conditions. The addition of excipients like arginine or polysorbate can sometimes help to reduce aggregation. |
| Harsh Purification Method | Organic solvents and low pH used in RP-HPLC can cause some proteins to denature and aggregate. If this is observed, Size Exclusion Chromatography (SEC) in a physiological buffer is a gentler alternative. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model 50 kDa Protein Conjugate
| Purification Method | Typical Recovery (%) | Purity (%) | Pros | Cons |
| Size Exclusion Chromatography (SEC) | > 90% | > 95% | Gentle conditions, preserves protein activity; excellent for removing aggregates and excess small molecules. | Limited resolution between species of similar size (e.g., conjugate vs. unconjugated protein). |
| Ion-Exchange Chromatography (IEX) | 70 - 85% | > 98% | High resolution based on charge differences. | PEGylation can shield protein charges, making separation challenging; requires method development.[2] |
| Reverse Phase HPLC (RP-HPLC) | 60 - 80% | > 99% | Very high resolution and purity. | Harsh conditions (organic solvents, acid) can denature some proteins; lower recovery. |
Experimental Workflows and Logic
Caption: General experimental workflow for conjugation and purification.
Caption: Troubleshooting logic for purifying conjugates.
Detailed Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This method is ideal for removing unreacted small molecules and separating the conjugate from aggregates. It is less effective at separating the conjugate from the unconjugated biomolecule if their sizes are very similar.
-
Column and System Preparation:
-
Select an SEC column with a fractionation range appropriate for your conjugate's molecular weight.
-
Equilibrate the HPLC system and the column with at least 2-3 column volumes of filtered and degassed SEC buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Ensure a stable baseline is achieved before sample injection.
-
-
Sample Preparation:
-
After the conjugation reaction, centrifuge the crude reaction mixture at >10,000 x g for 10 minutes to pellet any large precipitates.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with your sample.
-
-
Chromatography:
-
Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
Run the separation isocratically at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and, if possible, a wavelength specific to the tetrazine moiety.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks (typically aggregates in the void volume, the conjugate, the unconjugated biomolecule, and finally the excess small molecule reagent).
-
Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure conjugate.
-
Pool the desired fractions for downstream applications.
-
Protocol 2: Purification by Reverse Phase HPLC (RP-HPLC)
This method is excellent for high-resolution separation of the conjugate from the unreacted biomolecule, especially for peptides and small, robust proteins.
-
Column and System Preparation:
-
Select an RP-HPLC column (e.g., C4 or C18) suitable for your biomolecule's size and hydrophobicity.
-
Prepare the mobile phases: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Filter and degas both phases.
-
Equilibrate the column with the starting gradient conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
After the reaction, quench it if necessary. Acidify the sample by adding TFA to a final concentration of 0.1% to ensure compatibility with the mobile phase.
-
Centrifuge and filter the sample as described in the SEC protocol.
-
-
Chromatography:
-
Inject the acidified sample onto the column.
-
Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5-95% B over 30-60 minutes. The optimal gradient must be determined empirically.
-
The more hydrophobic conjugate will typically elute later than the unconjugated biomolecule.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the elution profile.
-
Immediately neutralize fractions containing protein if desired to maintain activity.
-
Analyze the fractions by mass spectrometry to confirm the identity of each peak.
-
Pool the pure fractions and lyophilize to remove the solvent and obtain the purified conjugate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Conjugation Efficiency of Methyltetrazine-PEG4-oxyamine
Welcome to the technical support center for Methyltetrazine-PEG4-oxyamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule.[1][2] It comprises three key components:
-
A methyltetrazine moiety: This group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction, which is an extremely fast and selective bioorthogonal "click" chemistry reaction with strained alkenes like trans-cyclooctene (B1233481) (TCO).[3][4]
-
An oxyamine group (-ONH2): This nucleophilic group reacts with aldehydes and ketones to form a stable oxime bond.[1][5]
-
A PEG4 spacer: This polyethylene (B3416737) glycol linker enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[1][3]
Q2: What is the two-step conjugation strategy using this compound?
A typical strategy involves a two-step process:
-
Oxime Ligation: The oxyamine group of this compound is first reacted with a biomolecule containing an aldehyde or ketone.
-
Tetrazine-TCO Ligation: The resulting tetrazine-modified biomolecule is then reacted with a second molecule functionalized with a trans-cyclooctene (TCO) group.[6]
This sequential approach allows for the precise and efficient assembly of complex bioconjugates.
Q3: What are the optimal pH conditions for each conjugation step?
The optimal pH differs for the two reactions:
-
Oxime Ligation: For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[6] However, with the use of a nucleophilic catalyst like aniline (B41778), the reaction can proceed efficiently at a neutral pH of 7.[1][6]
-
Tetrazine-TCO Ligation: This reaction is robust and proceeds efficiently in a pH range of 6 to 9.[7] For most applications, a physiological pH of 7.4 is commonly used.
Q4: How can I monitor the progress of the tetrazine-TCO reaction?
The progress of the tetrazine-TCO ligation can be monitored spectrophotometrically. The tetrazine moiety has a characteristic absorbance in the range of 510-550 nm.[7] As the reaction proceeds, this absorbance decreases, allowing for real-time tracking of the conjugation.[7]
Troubleshooting Guides
Part 1: Oxime Ligation (Oxyamine-Aldehyde/Ketone Reaction)
Issue: Low or No Conjugation Yield in Oxime Ligation
This is a common challenge that can be addressed by systematically evaluating the following factors:
-
Suboptimal pH: The reaction rate is highly pH-dependent.
-
Solution: For uncatalyzed reactions, ensure the pH is in the optimal range of 4-5. If your biomolecule is sensitive to acidic conditions, consider using a nucleophilic catalyst (e.g., aniline) to enable efficient reaction at neutral pH.[6]
-
-
Inefficient or Absent Catalyst: At neutral pH, the uncatalyzed reaction is very slow.[6]
-
Solution: Introduce a nucleophilic catalyst such as aniline or a more water-soluble and efficient alternative like m-phenylenediamine (B132917) (mPDA) to accelerate the reaction.[8]
-
-
Low Reactant Concentration: The reaction kinetics are concentration-dependent.
-
Solution: Increase the concentration of your reactants if possible. Ensure accurate quantification of both the oxyamine-containing linker and the aldehyde/ketone-modified biomolecule.
-
-
Reactant Instability: The oxyamine group can be reactive and may degrade.
-
Solution: Use freshly prepared solutions of this compound. Ensure the purity of your biomolecule and solvents, as trace impurities like acetone (B3395972) can react with the oxyamine.[6]
-
-
Steric Hindrance: Ketones are generally less reactive than aldehydes due to greater steric hindrance.[6]
-
Solution: If using a ketone, you may need to increase the reaction time, temperature, or catalyst concentration. If possible, consider engineering an aldehyde group onto your biomolecule for faster kinetics.
-
Troubleshooting Workflow for Low Yield in Oxime Ligation
Caption: A logical workflow for troubleshooting low yield in oxime ligation reactions.
Part 2: Tetrazine-TCO Ligation
Issue: Slow or Incomplete Tetrazine-TCO Reaction
While this reaction is known for its speed, certain factors can impede its efficiency.
-
Low Reactivity of TCO: Not all TCOs are created equal.
-
Solution: Ensure you are using a strained TCO (sTCO) for the fastest kinetics. The choice of TCO isomer can significantly impact the reaction rate.
-
-
Steric Hindrance: The conjugation site on either biomolecule may be sterically hindered.
-
Solution: The PEG4 spacer on the linker is designed to mitigate this. However, if the issue persists, consider alternative conjugation sites on your biomolecule or a linker with a longer PEG chain.
-
-
Inaccurate Stoichiometry: An incorrect molar ratio of tetrazine to TCO will result in an incomplete reaction.
-
Solution: Accurately quantify your tetrazine-modified and TCO-modified biomolecules. It is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule.[9]
-
-
Side Reactions or Degradation: Although methyltetrazine is relatively stable, prolonged exposure to harsh conditions or certain nucleophiles can lead to degradation.
-
Solution: Use freshly prepared or properly stored tetrazine-modified biomolecules. Ensure that your reaction buffer is free of strong nucleophiles that could potentially react with the tetrazine ring. Degas solutions if your molecules are oxygen-sensitive.
-
Troubleshooting Workflow for Incomplete Tetrazine-TCO Reaction
Caption: A systematic approach to resolving incomplete Tetrazine-TCO reactions.
Data Presentation
Table 1: Reaction Conditions for Oxime Ligation
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction |
| pH | 4.0 - 5.0[6] | 6.5 - 7.5[6] |
| Catalyst | None | Aniline or m-phenylenediamine (mPDA)[8] |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Typical Reaction Time | Several hours to overnight | 30 minutes to a few hours |
Table 2: Key Parameters for Tetrazine-TCO Ligation
| Parameter | Recommendation |
| pH | 6.0 - 9.0 (typically 7.4)[7] |
| Temperature | 4°C to 37°C |
| Molar Ratio (Tetrazine:TCO) | 1.05:1 to 1.5:1[9] |
| Typical Reaction Time | 10 - 60 minutes at room temperature[10] |
| Second-Order Rate Constant (k₂) | ~1,000 M⁻¹s⁻¹ (for methyltetrazine with TCO) |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol outlines the conjugation of this compound to a protein containing an aldehyde group.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the aldehyde-containing protein in the chosen reaction buffer. For an uncatalyzed reaction, use a buffer at pH 4.5 (e.g., sodium acetate). For a catalyzed reaction, use a buffer at pH 7.0 (e.g., phosphate-buffered saline, PBS).
-
-
Reaction Setup:
-
To the protein solution, add the this compound stock solution to achieve the desired molar excess (typically 5-20 fold).
-
If using a catalyst (for neutral pH reactions), add the catalyst (e.g., aniline) to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours (catalyzed) or 4-16 hours (uncatalyzed) with gentle mixing.
-
-
Purification:
-
Remove excess linker and catalyst using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy (by observing the tetrazine absorbance around 520 nm).
-
Protocol 2: General Procedure for Tetrazine-TCO Ligation
This protocol describes the reaction of a tetrazine-modified protein with a TCO-functionalized molecule.
-
Reagent Preparation:
-
Ensure the tetrazine-modified protein is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Add the TCO-containing molecule to the solution of the tetrazine-modified protein. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.[11]
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature.[11] The reaction is often complete within minutes.
-
-
Purification:
-
Purify the final conjugate to remove any unreacted TCO-containing molecule using SEC or another appropriate chromatographic technique.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful ligation.
-
Overall Conjugation Workflow
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein Cross-Linking & Protein Modification Reagents [gbiosciences.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: TCO Reagents for Tetrazine Ligation
Welcome to the Technical Support Center for TCO (trans-cyclooctene) reagents used in tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the stability and use of TCO reagents in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues with TCO reagents?
The main stability concern with TCO reagents is their propensity to isomerize from the reactive trans-conformation to the unreactive cis-conformation (CCO).[1][2] This isomerization renders the TCO incapable of participating in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, leading to lower conjugation yields.[3] Highly strained TCO derivatives, such as s-TCO, are particularly susceptible to this isomerization.[2]
Q2: What factors can cause the isomerization of TCO to CCO?
Several factors can catalyze the isomerization of TCO to its inactive CCO form:
-
Thiols: The presence of thiols, such as dithiothreitol (B142953) (DTT) or cysteine, can promote the isomerization of TCOs.[2]
-
Copper-Containing Proteins: Serum proteins that contain copper have been shown to catalyze the deactivation of TCO reagents in vivo.[4]
-
Thiamine (B1217682) Degradation Products: In cell culture media like DMEM, degradation products of thiamine can lead to rapid isomerization of TCOs.[5]
-
Elevated Temperatures: Heating TCO reagents can also induce isomerization.[4]
-
UV Light Exposure: TCO and CCO can reversibly interconvert under UV light.[5]
Q3: How can I improve the stability of my TCO reagents?
Several strategies can be employed to enhance the stability of TCO reagents:
-
Use of More Stable Derivatives: Consider using more stable TCO derivatives, such as d-TCO, which are crystalline, bench-stable solids with good stability in aqueous solutions and blood serum.[6]
-
Silver(I) Complexation: TCO reagents can be stabilized for long-term storage by forming complexes with silver(I) nitrate. These complexes can be readily dissociated in the presence of chloride ions, which are abundant in cell culture media.[4]
-
Radical Inhibitors: The use of radical inhibitors like Trolox can help suppress TCO isomerization in the presence of high thiol concentrations.[4]
-
Proper Storage: Store TCO reagents, especially those in solution, at low temperatures (e.g., -20°C) and protected from light to minimize degradation and isomerization.[2] For TCO-PEG polymers, it is recommended to aliquot samples upon receipt to minimize freeze-thaw cycles.
Q4: My TCO-NHS ester labeling efficiency is low. What could be the cause?
Low labeling efficiency of proteins with TCO-NHS esters can be attributed to several factors:
-
Hydrolysis of the NHS ester: TCO-NHS esters are susceptible to hydrolysis in aqueous buffers. The rate of hydrolysis increases with pH.[7] It is crucial to work with anhydrous solvents like DMSO or DMF when preparing stock solutions and to allow the reagent to warm to room temperature before opening to prevent moisture condensation.[8][9]
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein for reaction with the NHS ester, leading to lower labeling efficiency.[8][9] Always perform the labeling reaction in an amine-free buffer like PBS.[9]
-
Suboptimal Reaction Conditions: Ensure the pH of the reaction buffer is within the optimal range for NHS ester reactions (typically pH 7.2-8.5).[10] Also, consider optimizing the reaction time and temperature. Performing the reaction at 4°C overnight can help minimize hydrolysis.[10]
-
Insufficient Molar Excess: A 10- to 20-fold molar excess of the TCO-NHS ester over the protein is generally recommended, but this may need to be optimized for your specific protein.[8][9]
Troubleshooting Guides
Issue: Low or No Yield in Tetrazine Ligation Reaction
This is a common issue that can be traced back to several potential causes. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in TCO-tetrazine ligation reactions.
Quantitative Data on TCO Stability
The stability of TCO reagents can vary significantly depending on their structure and the experimental conditions. The following tables summarize available data on the stability of different TCO derivatives.
Table 1: Half-life of TCO Derivatives under Various Conditions
| TCO Derivative | Condition | Half-life (t½) | Reference |
| s-TCO conjugated to mAb | in vivo | 0.67 days | [2] |
| TCO conjugated to CC49 mAb | in vivo (in serum) | ~72 hours (25% deactivation in 24h) | [2] |
| TCO | 50% fresh mouse serum, 37°C | < 7 hours (almost complete conversion to CCO) | [4] |
| TCO | DMEM cell culture media | ≤ 60 min | [5] |
| TCO | "Aged" plasma | ≤ 15 min | [5] |
| TCO | 0.12 µM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer | 0.6 hours | [5] |
| d-TCO | Human serum, room temperature | > 4 days (>97% remained as trans-isomer) | [2] |
| [¹⁸F]F-d-TCO | Rat plasma, 37°C | 52% intact after 1h, 34% intact after 2h | [11] |
| 1,5-s-TCO | in vivo | 5.6 days | [2] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligation
| TCO Derivative | Tetrazine Derivative | Solvent/Buffer | Temperature | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | Dipyridyl tetrazine | PBS | 37°C | 13,000 ± 80 | [2] |
| TCO-OH | 3,6-diphenyl-s-tetrazine | Acetonitrile | 25°C | 2,000 ± 400 | [2] |
| s-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25°C | 3,300,000 ± 40,000 | [2] |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25°C | 366,000 ± 15,000 | [6] |
| General TCO | General Tetrazine | Aqueous | Room Temp | > 800 | [12] |
| PeptoBrush-TCO | Fluorogenic HELIOS probes | PBS | 37°C | 13,000 - 750,000 | [13] |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes a general procedure for labeling primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[8]
-
Anhydrous DMSO or DMF[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Desalting column or dialysis equipment for purification[8]
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer. The protein concentration should ideally be 1-5 mg/mL.[8]
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[8]
-
Incubation: Incubate the reaction for 60 minutes at room temperature or for 2-4 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[8]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or by dialysis.[8] The TCO-labeled protein is now ready for the tetrazine ligation reaction.
Protocol 2: Tetrazine Ligation with a TCO-Modified Protein
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)[1]
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine reagent is often recommended.[1]
-
Incubation: Incubate the reaction at room temperature. The reaction is typically complete within 1-2 hours.[1] The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[1]
Visualizations
TCO Isomerization and Degradation Pathways
Caption: Factors leading to the isomerization and degradation of TCO reagents.
Experimental Workflow for TCO-Tetrazine Ligation
Caption: A step-by-step experimental workflow for protein labeling with TCO and subsequent tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyltetrazine-PEG4-oxyamine Bioconjugation
Welcome to the technical support center for Methyltetrazine-PEG4-oxyamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule designed for bioconjugation.[1][2][3] It comprises three key components:
-
A methyltetrazine group: This enables extremely fast and selective "click chemistry" reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native functional groups.[1][4]
-
An oxyamine group (-ONH2): This group reacts specifically with aldehydes and ketones to form stable oxime bonds.[2]
-
A PEG4 spacer: This polyethylene (B3416737) glycol spacer is hydrophilic, which enhances the water solubility of the molecule and the resulting conjugate.[1][2][4] The PEG spacer also minimizes steric hindrance between the conjugated molecules.[2]
This dual functionality allows for a two-step, controlled conjugation of different molecules, making it a versatile tool in drug delivery, molecular imaging, and diagnostics.[1][2]
Q2: What are the common causes of non-specific binding in my experiments using this compound?
Non-specific binding refers to the attachment of your conjugate to surfaces or molecules other than the intended target.[5] This can lead to high background signals, reduced assay sensitivity, and inaccurate data.[5] The primary causes of non-specific binding include:
-
Hydrophobic Interactions: Hydrophobic regions on your biomolecule or the linker itself can interact with other hydrophobic surfaces.[5] While the PEG4 spacer in this compound increases hydrophilicity, other parts of the conjugate may still be hydrophobic.
-
Ionic and Electrostatic Interactions: Charged residues on your conjugate can interact with oppositely charged surfaces or molecules.[5] The overall charge of your biomolecule is influenced by the buffer pH.[5][6]
-
Conjugate Aggregates: The conjugation process itself can sometimes lead to the formation of high molecular weight aggregates, which often exhibit high non-specific binding.[5]
-
Excess Unreacted Reagents: Residual, unreacted this compound or your other labeling reagent can lead to non-specific interactions.[7]
Q3: How can I reduce non-specific binding when using this compound?
Several strategies can be employed to minimize non-specific binding:
-
Optimize Buffer Conditions:
-
Use Blocking Agents: Incorporating blocking agents into your buffers can prevent your conjugate from binding to non-specific sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, or commercially available protein-free blockers.[5][6]
-
Incorporate Additives:
-
Purify Your Conjugate: It is crucial to remove excess, unreacted reagents and any aggregates that may have formed after the conjugation reaction.[7] Size-exclusion chromatography (SEC) or dialysis are common purification methods.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in assays | Non-specific binding of the conjugate to surfaces or other proteins. | 1. Introduce a blocking step: Incubate with a blocking agent like 1-5% BSA or 0.5-2% casein in your assay buffer.[5] 2. Optimize washing steps: Increase the number and/or duration of wash steps. 3. Add a surfactant: Include a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 in your wash buffers. |
| Precipitation or aggregation of the conjugate | - The biomolecule may be prone to aggregation after modification. - Over-conjugation may alter the physicochemical properties of the biomolecule.[5] | 1. Optimize the molar ratio of reactants: Reduce the molar excess of the this compound during conjugation.[7] 2. Ensure adequate purification: Use size-exclusion chromatography to remove aggregates.[7] 3. Increase the hydrophilicity of the buffer: The PEG4 spacer helps, but if aggregation persists, consider buffer additives. |
| Inconsistent results between experiments | Variability in non-specific binding due to minor changes in protocol or reagents. | 1. Standardize protocols: Ensure consistent incubation times, temperatures, and buffer compositions. 2. Use high-quality reagents: Ensure the purity of your this compound and other reagents. 3. Include proper controls: Always run negative controls to assess the level of non-specific binding.[9] |
Experimental Protocols
Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding
This protocol provides a starting point for reducing non-specific binding in a typical immunoassay or cell-based assay.
-
Prepare Blocking Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
1% (w/v) Bovine Serum Albumin (BSA)
-
Optional: 0.05% (v/v) Tween-20
-
-
Blocking Step:
-
After immobilizing your capture molecule or seeding your cells, wash the surface (e.g., microplate well or coverslip) three times with PBS.
-
Add the blocking buffer to cover the surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Decant the blocking buffer.
-
Wash the surface three to five times with PBS containing 0.05% Tween-20 (PBST).
-
-
Incubation with Conjugate:
-
Dilute your this compound conjugate in the blocking buffer.
-
Add the diluted conjugate to the blocked surface and proceed with your standard incubation protocol.
-
Protocol 2: Purification of the Bioconjugate using Size-Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound and potential aggregates.
-
Column Preparation:
-
Select a size-exclusion chromatography column with a fractionation range appropriate for your biomolecule.
-
Equilibrate the column with at least two column volumes of your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Sample Loading:
-
Load your conjugation reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-2% of the total column volume).
-
-
Elution:
-
Elute the sample with your storage buffer at the recommended flow rate.
-
Collect fractions.
-
-
Analysis:
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins) and a wavelength appropriate for your other conjugated molecule (if it has a chromophore).
-
The first peak to elute will contain the high molecular weight conjugate, followed by the lower molecular weight unreacted biomolecule and then the small molecule reagents.
-
Pool the fractions containing the purified conjugate.
-
Visualizing the Workflow
Caption: Workflow for bioconjugation, purification, and application.
Caption: Causes and solutions for non-specific binding.
References
- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. aboligo.com [aboligo.com]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Methyltetrazine-PEG4-oxyamine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of Methyltetrazine-PEG4-oxyamine in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional linker molecule used in bioconjugation, a process that joins two molecules, at least one of which is a biomolecule. It has two reactive ends:
-
An oxyamine group (-ONH₂) that specifically reacts with aldehydes or ketones to form a stable oxime bond.
-
A methyltetrazine group that participates in a very fast and specific bioorthogonal "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2]
The polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility and reduces steric hindrance.[2] This linker is ideal for applications like antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and creating molecular probes for imaging.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C, desiccated, and protected from light. When preparing to use the reagent, it is advisable to warm the vial to room temperature before opening to prevent moisture condensation.
Q3: What solvents can I use to dissolve this compound?
This compound is soluble in a variety of common organic solvents, including methanol (B129727) (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The PEG4 spacer also provides enhanced solubility in aqueous buffers.
Q4: What is the two-step process for using this compound in bioconjugation?
Using this linker typically involves a two-step process:
-
Oxime Ligation: The oxyamine group of the linker is reacted with an aldehyde or ketone on your target biomolecule (e.g., a protein that has been chemically or genetically modified to contain a carbonyl group).
-
Tetrazine-TCO Ligation: The methyltetrazine group on the now-conjugated biomolecule is reacted with a molecule containing a trans-cyclooctene (TCO) group. This second molecule could be a fluorescent dye, a drug molecule, or another biomolecule.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Aldehyde-Containing Protein with this compound (Oxime Ligation)
This protocol outlines the first step of conjugation, attaching the linker to your protein of interest.
Materials:
-
Aldehyde-containing protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 6.5-7.5).
-
This compound.
-
Anhydrous DMSO.
-
Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 7.4).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
Procedure:
-
Prepare a Stock Solution of the Linker:
-
To ensure accurate handling, prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before each use.
-
-
Prepare the Protein Sample:
-
Ensure your protein is at a concentration of 1-10 mg/mL in the chosen coupling buffer. If your protein is in a buffer containing amines (like Tris), you must exchange it for an amine-free buffer.
-
-
Conjugation Reaction:
-
Add a 50- to 100-fold molar excess of the this compound stock solution to your protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal, though the reaction can proceed at neutral pH, albeit more slowly.[1]
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the purified methyltetrazine-labeled protein under conditions appropriate for your specific protein, typically at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Protocol 2: General Procedure for Tetrazine-TCO Ligation
This protocol describes the second "click" reaction step.
Materials:
-
Purified methyltetrazine-labeled protein from Protocol 1.
-
TCO-containing molecule (e.g., a fluorescent dye, drug, or other biomolecule).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Desalting column or size-exclusion chromatography (SEC) system.
Procedure:
-
Reaction Setup:
-
Combine the methyltetrazine-labeled protein with the TCO-containing molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the TCO-molecule is typically used to ensure complete labeling of the protein.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[3] This reaction is exceptionally fast, so longer incubation times are usually not necessary. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques like HPLC.
-
-
Final Purification:
-
Purify the final protein conjugate to remove any unreacted TCO-containing molecule and potential aggregates. Size-exclusion chromatography (SEC) is a common method for this final purification step.
-
Troubleshooting Guides
Troubleshooting Oxime Ligation (Step 1)
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction is slow at neutral pH. | For uncatalyzed reactions, perform the conjugation in a buffer with a slightly acidic pH (4-5).[1] If your biomolecule is sensitive to low pH, consider using a nucleophilic catalyst like aniline (B41778) or its derivatives, which can accelerate the reaction at neutral pH.[4][5] |
| Low Reactant Concentration: Reaction kinetics are concentration-dependent. | Increase the concentration of your protein and/or the molar excess of the this compound linker. | |
| Presence of Amines in Buffer: Buffers like Tris contain primary amines that can compete with the oxyamine. | Perform a buffer exchange into an amine-free buffer (e.g., PBS, MES, or HEPES) before starting the reaction. | |
| Instability of Aldehyde/Ketone: The carbonyl group on the protein may not be stable over time. | Use freshly prepared or purified protein with the aldehyde or ketone group. |
Troubleshooting Tetrazine-TCO Ligation (Step 2)
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction or Low Yield | Degradation of Tetrazine: The tetrazine moiety can degrade, especially when exposed to light or certain nucleophiles. | Store the methyltetrazine-labeled protein protected from light and at the appropriate temperature. Use the labeled protein in the click reaction as soon as possible after preparation. |
| Inactive TCO Reagent: The TCO group may have degraded due to improper storage or handling. | Use a fresh, high-quality TCO reagent. Ensure it has been stored under the recommended conditions (typically desiccated and protected from light). | |
| Suboptimal Stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction. | Empirically optimize the molar ratio of your reactants. A slight excess of the TCO-containing molecule (1.5-5 fold) is often beneficial. | |
| Slow Reaction Rate | Low Reactant Concentrations: The reaction rate is dependent on the concentration of both reactants. | Increase the concentration of one or both reactants. |
| Low Temperature: While the reaction is fast at room temperature, very low temperatures can slow it down. | Perform the reaction at room temperature (20-25°C) or 37°C. |
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | ~521.58 g/mol |
| Physical Form | Red oil |
| Purity | >95% |
| Solubility | DMSO, DMF, MeOH, Water |
| Storage Temperature | -20°C |
Table 2: Recommended Reaction Conditions for Bioconjugation
| Parameter | Oxime Ligation (Step 1) | Tetrazine-TCO Ligation (Step 2) |
| pH Range | 4.5 - 7.5 (uncatalyzed) | 6.0 - 9.0 |
| Temperature | 4°C to 25°C | 20°C to 37°C |
| Reaction Time | 2 - 16 hours | 30 - 60 minutes |
| Molar Excess of Reagent | 50-100x (Linker to Protein) | 1.5-5x (TCO to Tetrazine-Protein) |
Visualizations
Caption: Experimental workflow for two-step bioconjugation.
Caption: Troubleshooting logic for low-yield bioconjugation.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Methyltetrazine-PEG4-oxyamine Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and diagnostics. This guide provides a comparative overview of analytical techniques to confirm the successful conjugation of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker used in bioconjugation. We will delve into the experimental protocols for key methods and present data in a clear, comparative format.
This compound is a linker that facilitates a two-step conjugation process. The oxyamine group reacts with an aldehyde or ketone to form a stable oxime bond, while the methyltetrazine group participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is known for its high speed and specificity in biological systems.[1][2] Confirmation of each conjugation step is crucial for ensuring the homogeneity and efficacy of the final bioconjugate.
Analytical Techniques for Confirmation
A variety of analytical methods can be employed to confirm successful conjugation. The choice of technique depends on the properties of the molecules being conjugated, the desired level of detail, and the available instrumentation. The most common and effective methods include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.
Comparison of Analytical Techniques
The following table summarizes the key features of the primary analytical techniques used to confirm this compound conjugation.
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate, determination of conjugation efficiency and drug-to-antibody ratio (DAR).[3][4] | High sensitivity and accuracy, provides direct evidence of conjugation.[4] | Can be complex for heterogeneous mixtures, may require sample purification.[5] | Confirming the final conjugate mass and assessing the distribution of conjugated species.[3] |
| HPLC | Purity of the conjugate, separation of conjugated from unconjugated species, and quantification of reaction completion.[6][7] | High resolving power, can be used for both analytical and preparative purposes.[8] | Retention times can be influenced by minor changes in the molecule, method development can be time-consuming.[8] | Monitoring reaction progress and purifying the final conjugate.[6][9] |
| NMR Spectroscopy | Detailed structural information of the conjugate, confirmation of covalent bond formation at specific sites.[10][11] | Provides unambiguous structural elucidation.[3][10] | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large biomolecules.[11] | Characterizing the structure of the linker and the precise location of conjugation on a small molecule or peptide.[3][10] |
| UV-Vis Spectroscopy | Monitoring the consumption of the tetrazine moiety, which has a characteristic absorbance.[12] | Simple, real-time monitoring of the click reaction.[12][13] | Indirect method, does not provide information on the other conjugation step (oxime formation), potential for interference from other chromophores.[12] | Real-time tracking of the inverse electron-demand Diels-Alder reaction.[12] |
Experimental Protocols
Below are detailed methodologies for the key experiments used to confirm conjugation.
Mass Spectrometry (LC-MS)
Purpose: To determine the molecular weight of the final conjugate and assess the degree of conjugation.
Protocol:
-
Sample Preparation:
-
Purify the reaction mixture to remove excess unconjugated reactants using techniques like size-exclusion chromatography (SEC) or dialysis.[14]
-
Prepare the sample in a buffer compatible with mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or formic acid in water/acetonitrile (B52724).[3]
-
-
Instrumentation:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.[15]
-
-
LC Separation:
-
Inject the sample onto a reverse-phase (e.g., C4, C8, or C18) or size-exclusion column.[7]
-
Elute the components using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing a small amount of acid (e.g., 0.1% formic acid).
-
-
MS Analysis:
-
Acquire mass spectra of the eluting peaks.
-
Deconvolute the resulting spectra to determine the zero-charge mass of the intact protein and its conjugates.[3]
-
-
Data Interpretation:
-
A successful conjugation will result in a mass shift corresponding to the addition of the this compound linker and the conjugated molecule.
-
For antibody-drug conjugates (ADCs), the distribution of peaks can be used to determine the drug-to-antibody ratio (DAR).[16]
-
High-Performance Liquid Chromatography (HPLC)
Purpose: To monitor the progress of the conjugation reaction and assess the purity of the final product.
Protocol:
-
Method Selection:
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Conjugation often increases hydrophobicity, leading to a longer retention time.[7]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. Useful for separating the larger conjugate from smaller, unreacted components.[7]
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC for proteins, separating based on surface hydrophobicity.[6][7]
-
-
Sample Preparation:
-
Take aliquots from the reaction mixture at different time points.
-
Quench the reaction if necessary.
-
Filter the samples before injection.
-
-
Instrumentation:
-
An HPLC system equipped with a UV detector is typically used.
-
-
Chromatographic Conditions:
-
Select an appropriate column and mobile phase based on the chosen HPLC method.
-
For RP-HPLC, a gradient of acetonitrile in water with trifluoroacetic acid (TFA) is common.
-
-
Data Analysis:
NMR Spectroscopy
Purpose: To obtain detailed structural information and confirm the formation of the covalent bond.
Protocol:
-
Sample Preparation:
-
The sample must be of high purity and concentration.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for sufficient resolution, especially for larger molecules.[11]
-
-
Data Acquisition:
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
-
-
Data Analysis:
-
Compare the spectra of the starting materials with that of the conjugate.
-
Look for the appearance of new signals and shifts in existing signals that are characteristic of the newly formed covalent bond (e.g., the oxime linkage).[18] Chemical shift perturbation analysis can indicate the site of interaction.[18]
-
UV-Vis Spectroscopy
Purpose: To monitor the kinetics of the inverse electron-demand Diels-Alder reaction in real-time.
Protocol:
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
-
Measurement:
-
Data Analysis:
-
The rate of disappearance of the tetrazine absorbance can be used to determine the reaction kinetics.[12] A stable baseline at the end of the reaction indicates its completion.
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the conjugation and confirmation workflow.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful synthesis of their desired bioconjugate, ensuring its quality and suitability for downstream applications in research and drug development.
References
- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. enovatia.com [enovatia.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cellmosaic.com [cellmosaic.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Spectroscopy in Drug Discovery and Development [labome.com]
A Comparative Guide to Analytical Methods for Characterizing Methyltetrazine-PEG4-oxyamine Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the precise characterization of linker molecules and their conjugates is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. Methyltetrazine-PEG4-oxyamine has emerged as a valuable heterobifunctional linker, enabling the powerful combination of bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) chemistry and oxime ligation. This guide provides a comprehensive comparison of analytical methods for the characterization of this compound conjugates, offering supporting experimental data and detailed protocols to inform analytical strategy and decision-making.
Performance Comparison of Bioconjugation Linkers
The selection of a linker technology is a critical decision in the development of bioconjugates such as antibody-drug conjugates (ADCs). The stability, reactivity, and efficiency of the linker directly impact the performance of the final product. The following table summarizes key performance indicators for this compound, which utilizes the highly efficient tetrazine-trans-cyclooctene (TCO) click chemistry, in comparison to other widely used bioconjugation linkers.
| Feature | This compound (via TCO ligation) | NHS Ester | Maleimide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹[1] | ~10¹ - 10² M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 10¹ M⁻¹s⁻¹ |
| Reaction Specificity | High (bioorthogonal) | Moderate (reacts with primary amines) | High (reacts with thiols) | High (bioorthogonal) |
| Biocompatibility | Excellent (catalyst-free)[2] | Good | Good | Excellent (catalyst-free) |
| Linkage Stability | High (stable dihydropyridazine) | Moderate (amide bond) | Moderate (thioether bond, susceptible to retro-Michael addition)[3] | High (stable triazole) |
| Purity of Conjugate | >95%[2] | Variable, often requires extensive purification | Variable, potential for side reactions | High |
| Drug-to-Antibody Ratio (DAR) Control | High | Moderate | Moderate | High |
Analytical Methods for Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates, ensuring identity, purity, and stability. The following sections detail the primary analytical techniques and provide representative experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the this compound linker and its conjugates. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target molecule from starting materials, byproducts, and degradants.
Table 2: HPLC Purity Analysis
| Compound | Purity |
| Methyltetrazine-PEG4-amine | >95%[4] |
| Methyltetrazine-PEG4-acid | >95%[5] |
| Methyltetrazine-PEG4-NHS Ester | >95%[6] |
| This compound | >95%[2][7] |
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 310 nm (for the tetrazine chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, water/acetonitrile) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound linker and its conjugates. Both ¹H and ¹³C NMR are utilized to verify the presence of key functional groups and the integrity of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrument: 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃), Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), or Deuterated water (D₂O), depending on the solubility of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) or a suitable internal standard for aqueous samples.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Key signals to identify include the methyl protons of the tetrazine ring, the protons of the PEG spacer, and the protons adjacent to the oxyamine group.
-
¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Identify the characteristic carbon signals of the tetrazine ring, the PEG backbone, and the carbon of the oxyamine functionality.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the this compound linker and its conjugates. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. For conjugates, LC-MS provides separation and mass identification in a single run.
Experimental Protocol: LC-MS for Conjugate Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase or size-exclusion column depending on the size of the conjugate.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for ESI-MS.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass analysis.
-
Data Analysis: Deconvolution of the resulting mass spectrum is necessary for large molecules like antibody conjugates to determine the molecular weight and drug-to-antibody ratio (DAR).
-
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and reaction mechanisms can aid in understanding the processes involved in the use and characterization of this compound conjugates.
Caption: General workflow for bioconjugation and characterization.
Caption: Mechanism of the iEDDA click reaction.
Alternative Bifunctional Linkers
While this compound offers a powerful combination of reactivities, several alternative bifunctional linkers are available for various bioconjugation strategies. The choice of linker depends on the specific application, the functional groups available on the biomolecules, and the desired properties of the final conjugate.
Table 3: Comparison of Alternative Heterobifunctional Linkers
| Linker Type | Reactive Groups | Key Features |
| DBCO-PEG-oxyamine | DBCO + Oxyamine | Utilizes SPAAC click chemistry, which is also bioorthogonal and catalyst-free.[6] DBCO is another commonly used strained alkyne. |
| Azide-PEG-NHS Ester | Azide + NHS Ester | Combines SPAAC or CuAAC click chemistry with amine reactivity. The choice between SPAAC and CuAAC depends on the tolerance of the system to copper. |
| Maleimide-PEG-NHS Ester | Maleimide + NHS Ester | A widely used linker for conjugating amine- and thiol-containing molecules. The stability of the maleimide-thiol linkage can be a concern.[3] |
| Hydrazide-PEG-Maleimide | Hydrazide + Maleimide | Reacts with aldehydes/ketones and thiols, respectively. Hydrazone formation is another common method for carbonyl conjugation. |
Conclusion
The characterization of this compound conjugates requires a suite of robust analytical methods to ensure the quality and performance of the final bioconjugate. HPLC, NMR, and MS are indispensable tools for confirming purity, structure, and identity. When compared to other bifunctional linkers, the tetrazine-based "click" chemistry of this compound offers significant advantages in terms of reaction speed and biocompatibility, making it an excellent choice for a wide range of applications in research, diagnostics, and therapeutic development. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful analytical characterization of these important bioconjugation reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. enovatia.com [enovatia.com]
- 6. conju-probe.com [conju-probe.com]
- 7. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Click Chemistry Reagents: Methyltetrazine-PEG4-oxyamine vs. The Field
A deep dive into the kinetics, stability, and biocompatibility of leading bioorthogonal reagents for researchers, scientists, and drug development professionals.
In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as an indispensable tool, offering a suite of reactions that are rapid, selective, and biocompatible. Among the frontrunners in this field is the inverse-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, a cornerstone of modern chemical biology. This guide provides a comprehensive comparison of Methyltetrazine-PEG4-oxyamine, a prominent tetrazine-based reagent, with other key click chemistry alternatives, supported by experimental data to inform your selection of the optimal tool for your research and development needs.
At the Forefront: The Power of Tetrazine Chemistry
This compound is a heterobifunctional linker that leverages the exceptionally fast kinetics of the IEDDA reaction.[1][2] It features a methyltetrazine moiety for rapid conjugation to trans-cyclooctene (B1233481) (TCO) partners and an oxyamine group for coupling to aldehydes or ketones.[2][3] The inclusion of a PEG4 spacer enhances its hydrophilicity, improving solubility and reducing steric hindrance during conjugation.[3]
The primary advantage of the tetrazine-TCO ligation lies in its unparalleled speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[4] This rapid reactivity allows for efficient labeling at low concentrations, a critical factor for in vivo applications and the study of low-abundance biomolecules.[1][4]
Quantitative Performance: A Comparative Analysis
The efficacy of a click chemistry reaction is largely defined by its kinetic profile, biocompatibility, and the stability of the resulting conjugate. The following tables provide a quantitative comparison of this compound (via tetrazine-TCO ligation) with other widely used click chemistry reactions: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often employing dibenzocyclooctyne (DBCO) reagents.
| Feature | Tetrazine-TCO Ligation (e.g., Methyltetrazine) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (e.g., DBCO) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[4] | ~1 M⁻¹s⁻¹[4] | 10 - 10⁴ M⁻¹s⁻¹[4] |
| Biocompatibility | Excellent (copper-free)[4] | Excellent (copper-free)[4] | Limited in vivo due to copper cytotoxicity[4] |
| Reaction Conditions | Aqueous media, room temperature[4] | Aqueous media, room temperature | Requires copper catalyst and reducing agents[5] |
| Reaction Speed | Very Fast (minutes)[6] | Moderate (hours)[7] | Fast (minutes to hours)[7] |
Table 1: Key Performance Metrics of Common Click Chemistry Reactions. This table highlights the significant kinetic advantage of the tetrazine-TCO ligation.
| Reagent Type | Stability in Plasma/Serum | Off-Target Reactivity | Reference |
| Methyltetrazine | Generally stable, but can be degraded by some biological thiols. | Low, highly specific for strained alkenes. | [8] |
| DBCO | Stable | Can exhibit some reactivity with thiols. | [9] |
| Azide/Alkyne (CuAAC) | Stable | Low, but copper catalyst can have off-target effects. | [5] |
Table 2: Stability and Specificity of Click Chemistry Reagents. This table outlines the general stability and potential for off-target reactions of different click chemistry moieties.
Visualizing the Workflow: From Reagents to Conjugates
To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for antibody-drug conjugate (ADC) synthesis using both tetrazine-TCO and SPAAC chemistries.
Illuminating Cellular Processes: Visualizing Signaling Pathways
Bioorthogonal chemistry provides a powerful avenue for visualizing complex biological processes. For instance, the epidermal growth factor receptor (EGFR) signaling pathway, crucial for cell growth and proliferation, can be studied by labeling EGFR on the cell surface with a TCO-modified antibody.[10] A fluorescently-tagged tetrazine probe can then be introduced to visualize receptor trafficking and internalization upon ligand binding.
Experimental Protocols: A Guide to Practice
Reproducible and robust experimental design is paramount. The following are detailed protocols for key experiments cited in this guide.
Protocol 1: Comparative Kinetic Analysis of Tetrazine-TCO and DBCO-Azide Reactions
Objective: To determine and compare the second-order rate constants of the tetrazine-TCO and DBCO-azide click reactions.
Materials:
-
This compound
-
TCO-functionalized molecule (e.g., TCO-amine)
-
DBCO-PEG4-oxyamine
-
Azide-functionalized molecule (e.g., Azido-acetic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Reactant Preparation: Prepare stock solutions of all four reactants in PBS.
-
Reaction Monitoring:
-
For the tetrazine-TCO reaction, mix equimolar concentrations of this compound and the TCO-functionalized molecule in PBS.
-
For the DBCO-azide reaction, mix equimolar concentrations of DBCO-PEG4-oxyamine and the azide-functionalized molecule in PBS.
-
Immediately place the reaction mixture in a cuvette and monitor the decrease in absorbance of the tetrazine (typically around 310 nm) or DBCO (typically around 309 nm) over time using the spectrophotometer.
-
-
Data Analysis: Plot the reciprocal of the concentration of the monitored reactant versus time. The slope of the resulting linear fit will be the second-order rate constant (k₂).
Protocol 2: General Protocol for Antibody-Drug Conjugate (ADC) Synthesis and Characterization
Objective: To synthesize and characterize an ADC using either tetrazine-TCO or SPAAC chemistry.
Materials:
-
Monoclonal antibody (mAb)
-
TCO-NHS ester or Azide-NHS ester
-
Methyltetrazine-PEG4-linker or DBCO-PEG4-linker
-
Cytotoxic drug with a suitable functional group for linker attachment
-
Reaction buffers (e.g., PBS)
-
Size-exclusion chromatography (SEC) system
-
Mass spectrometer
Procedure:
-
Antibody Modification:
-
React the mAb with either TCO-NHS ester or Azide-NHS ester in PBS to introduce the desired click handle onto lysine (B10760008) residues.
-
Purify the modified antibody using a desalting column to remove excess reagent.
-
-
Payload-Linker Conjugation:
-
Conjugate the cytotoxic drug to either the Methyltetrazine-PEG4-linker or the DBCO-PEG4-linker.
-
-
Click Conjugation:
-
Mix the modified antibody with the payload-linker construct in a 1:1.5 molar ratio.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC using SEC to remove unconjugated payload and antibody.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using mass spectrometry or hydrophobic interaction chromatography (HIC).
-
Conclusion: Selecting the Right Tool for the Job
The choice of a click chemistry reagent is a critical decision that depends on the specific demands of the application. For scenarios requiring extremely rapid kinetics, high biocompatibility, and efficiency at low concentrations, such as in vivo imaging and pre-targeted drug delivery, this compound and the broader class of tetrazine-TCO reagents offer a distinct advantage.[4][11] While SPAAC reagents like DBCO provide a reliable and copper-free alternative to CuAAC, their slower kinetics may be a limiting factor in time-sensitive experiments. By carefully considering the quantitative data and experimental workflows presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific discoveries.
References
- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EGFR-targeted prodrug activation using bioorthogonal alkene-azide click-and-release chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyltetrazine-PEG4-oxyamine in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of bioorthogonal reagents is a critical determinant in the success of bioconjugation, cellular imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of Methyltetrazine-PEG4-oxyamine with alternative bioorthogonal ligation strategies, supported by experimental data and detailed protocols to inform the design of next-generation bioconjugates.
This compound is a heterobifunctional linker that capitalizes on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of modern "click chemistry".[1] It features a methyl-substituted tetrazine for rapid and specific reaction with a trans-cyclooctene (B1233481) (TCO) partner, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and an oxyamine group for direct conjugation to aldehydes and ketones.[2][3] This unique combination of features offers distinct advantages in terms of reaction kinetics, stability, and biocompatibility.
Key Advantages of this compound
This compound offers a compelling set of features for researchers in bioorthogonal chemistry:
-
Exceptional Reaction Kinetics: The iEDDA reaction between tetrazines and strained alkenes is among the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than many other click chemistry reactions.[4][5] This allows for efficient labeling at low concentrations, which is crucial for in vivo applications and the study of low-abundance biomolecules.[3][6]
-
Enhanced Stability: The methyl group on the tetrazine ring provides increased stability in aqueous environments compared to unsubstituted tetrazines, a critical attribute for multi-step experimental workflows and in vivo studies where the reagent may be exposed to biological media for extended periods.[7][8]
-
Biocompatibility: The tetrazine-TCO ligation proceeds efficiently under physiological conditions (pH 7.4, 37°C) without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[3][6]
-
Hydrophilicity and Reduced Steric Hindrance: The PEG4 spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, mitigating aggregation and improving pharmacokinetic properties.[9] It also provides a flexible linker that minimizes steric hindrance between the conjugated molecules.[2][3]
-
Direct and Stable Conjugation: The oxyamine group allows for the direct and efficient formation of a stable oxime bond with aldehydes and ketones, which can be introduced into biomolecules through various methods.[3][10]
Performance Comparison with Alternative Bioorthogonal Chemistries
The selection of a bioorthogonal linker is a trade-off between reaction speed, stability, and the specific requirements of the application. The following tables provide a quantitative comparison of key performance metrics for different bioorthogonal reactions.
Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| iEDDA | Methyltetrazine + TCO | ~1,000 - 13,000 [1][11] | Extremely fast, catalyst-free, excellent for in vivo applications. |
| iEDDA | Hydrogen-substituted Tetrazine + TCO | Up to 30,000[1] | Faster than methyltetrazine but with lower stability in aqueous media.[7] |
| iEDDA | Pyridyl-substituted Tetrazine + TCO | >10,000[1] | Can be significantly faster but may have altered stability profiles.[8] |
| SPAAC | DBCO + Azide | ~0.1 - 1.0 | Copper-free, good for live-cell applications, but slower than iEDDA. |
| SPAAC | BCN + Azide | ~0.01 - 0.1 | Slower than DBCO-azide reactions. |
| CuAAC | Terminal Alkyne + Azide (Cu(I) catalyst) | ~100 - 1,000 | Fast and efficient, but the copper catalyst can be cytotoxic.[12] |
| Oxime Ligation | Aldehyde/Ketone + Oxyamine | ~10⁻³ - 10⁻² | Generally slower, but can be accelerated with catalysts and pH adjustment.[13] |
Note: Reaction rates can be influenced by the specific dienophile, solvent, and temperature.
Table 2: Comparative Stability of Linkages
| Linkage Type | Formed From | Stability Characteristics |
| Dihydropyridazine | Tetrazine + TCO | Highly stable under physiological conditions. [6] |
| Oxime | Oxyamine + Aldehyde/Ketone | Generally stable, particularly at neutral and acidic pH. [10] |
| Triazole | Alkyne + Azide (SPAAC or CuAAC) | Highly stable. |
| Thioether | Maleimide + Thiol | Can be susceptible to retro-Michael reaction, leading to dissociation.[6] |
| Hydrazone | Hydrazine + Aldehyde/Ketone | pH-sensitive and can be less stable than oximes.[10] |
Experimental Workflow and Signaling Pathways
The use of this compound in a typical bioconjugation experiment involves a straightforward workflow. The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental processes.
Caption: Workflow for labeling a biomolecule with this compound.
Caption: Two-step bioorthogonal strategy using a tetrazine-labeled biomolecule.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound.
Protocol 1: Labeling of an Aldehyde/Ketone-containing Protein with this compound
Objective: To conjugate this compound to a protein containing aldehyde or ketone groups.
Materials:
-
Aldehyde/Ketone-modified protein (1-5 mg/mL)
-
This compound
-
Reaction Buffer: 0.1 M MES or PBS, pH 6.5-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare the aldehyde/ketone-modified protein in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (e.g., at 280 nm) and the tetrazine (typically around 520-540 nm).
-
Protocol 2: Bioorthogonal Ligation of a Tetrazine-labeled Protein with a TCO-containing Molecule
Objective: To perform the iEDDA reaction between the tetrazine-labeled protein and a TCO-functionalized molecule.
Materials:
-
Tetrazine-labeled protein (from Protocol 1)
-
TCO-containing molecule (e.g., fluorescent dye, biotin, drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO).
-
To the solution of the tetrazine-labeled protein in Reaction Buffer, add a 1.5- to 5-fold molar excess of the TCO-containing molecule.
-
-
Ligation Reaction:
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from excess TCO-reagent using a desalting column or dialysis.
-
-
Analysis:
-
Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the TCO-containing molecule.
-
Conclusion
This compound stands out as a powerful and versatile tool in the bioorthogonal chemistry toolbox. Its combination of rapid, catalyst-free reaction kinetics, enhanced stability, and biocompatibility makes it an excellent choice for a wide range of applications, from fundamental biological research to the development of advanced therapeutics. While other bioorthogonal reactions have their merits, the iEDDA ligation facilitated by methyltetrazine derivatives offers a superior balance of reactivity and stability for many demanding in vivo and in vitro applications. The detailed data and protocols provided in this guide are intended to empower researchers to make informed decisions and accelerate their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Methyltetrazine-PEG4-Oxyamine Conjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient validation of biomolecular conjugation is a critical step in the development of targeted therapeutics, diagnostics, and research reagents. The inverse-electron-demand Diels-Alder (iEDDA) reaction, facilitated by reagents like Methyltetrazine-PEG4-oxyamine, offers rapid and specific conjugation. However, rigorous validation of this covalent linkage is paramount. This guide provides an objective comparison of mass spectrometry as the gold standard for validation against alternative methods such as SDS-PAGE and HPLC, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker that enables the conjugation of molecules containing an aldehyde or ketone to molecules bearing a strained alkene, such as trans-cyclooctene (B1233481) (TCO)[1][2]. The oxyamine group reacts to form a stable oxime bond, while the methyltetrazine moiety undergoes a rapid and highly selective iEDDA cycloaddition with the TCO group[1][2]. This bioorthogonal reaction is favored for its fast kinetics and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for catalysts[1].
The Gold Standard: Mass Spectrometry
Mass spectrometry (MS) provides the most definitive evidence of successful conjugation by directly measuring the molecular weight of the resulting conjugate. The addition of the this compound linker and the reaction partner results in a predictable mass shift, which can be accurately determined by MS techniques.
Two primary MS methods are employed for the analysis of bioconjugates:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This technique is well-suited for the analysis of large biomolecules like proteins and provides a rapid determination of the molecular weight of the intact conjugate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. It is particularly useful for analyzing complex mixtures and can provide information on the purity of the conjugate in addition to its molecular weight. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the identity of the conjugate[3][4][5].
Quantitative Data Presentation
| Parameter | Unconjugated Protein (Example: BSA) | This compound | TCO-activated Molecule (Example) | Expected Conjugate |
| Molecular Weight (Da) | ~66,500 | 558.03[1] | ~300 | ~67,358 |
Note: The molecular weight of the TCO-activated molecule is an example; the actual mass will vary depending on the specific molecule used.
Table 1: Theoretical Molecular Weights for Conjugation Components.
| Analytical Technique | Unconjugated Protein (Observed Mass, Da) | Conjugated Protein (Observed Mass, Da) | Mass Shift (Da) | Reference |
| MALDI-TOF MS | 48,000 | 48,500 | ~500 | [6] |
| LC-MS (Deconvoluted) | 66,430 | 67,282 | 852 | [7] |
Table 2: Example Mass Spectrometry Data for Protein Conjugation.
Experimental Protocols
Sample Preparation for Mass Spectrometry:
Proper sample preparation is crucial for obtaining high-quality MS data. This typically involves the removal of salts, detergents, and other interfering substances.
-
Desalting: Use a desalting column (e.g., C4 or C18 ZipTip®) or dialysis to remove non-volatile salts from the protein conjugate solution.
-
Buffer Exchange: If necessary, exchange the buffer to one compatible with mass spectrometry, such as 0.1% formic acid in water or ammonium (B1175870) bicarbonate.
-
Concentration: Adjust the concentration of the conjugate to the optimal range for the specific MS instrument (typically 0.1-1 mg/mL).
MALDI-TOF MS Protocol:
-
Mix the desalted conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for proteins >10,000 Da) in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquire the mass spectrum in the appropriate mass range.
LC-MS Protocol for Intact Protein Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for protein separation (e.g., C4, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI).
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high resolution.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate.
-
Alternative Validation Methods
While mass spectrometry provides the most definitive validation, other techniques can offer preliminary or complementary evidence of successful conjugation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel.
Data Presentation:
| Lane | Sample | Expected Molecular Weight (kDa) | Observation |
| 1 | Molecular Weight Marker | - | Series of bands with known sizes |
| 2 | Unconjugated Protein | ~66.5 | Single band at the expected size |
| 3 | Conjugated Protein | >66.5 | Band shifted to a higher molecular weight |
Table 3: Expected Results for SDS-PAGE Analysis.
Experimental Protocol for SDS-PAGE:
-
Prepare a polyacrylamide gel of an appropriate percentage to resolve the protein of interest and its conjugate.
-
Mix the protein samples (unconjugated and conjugated) with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Load the samples into the wells of the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.
High-Performance Liquid Chromatography (HPLC)
HPLC separates molecules based on their physicochemical properties, such as hydrophobicity or size. Conjugation of the this compound linker often alters the retention time of the protein on an HPLC column.
Types of HPLC for Conjugate Analysis:
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the PEGylated linker may increase or decrease the retention time depending on the overall change in polarity.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The conjugated protein will elute earlier than the unconjugated protein.
Data Presentation:
| Analytical Technique | Unconjugated Protein (Retention Time, min) | Conjugated Protein (Retention Time, min) |
| RP-HPLC | 10.2 | 11.5 |
| SEC-HPLC | 15.8 | 14.3 |
Table 4: Example HPLC Data for Protein Conjugation.
Experimental Protocol for RP-HPLC:
-
Column: A reversed-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the specific protein and conjugate.
-
Detection: UV absorbance at 280 nm.
Comparison of Validation Methods
| Feature | Mass Spectrometry (MALDI-TOF, LC-MS) | SDS-PAGE | HPLC (RP-HPLC, SEC) |
| Information Provided | Precise molecular weight, confirmation of covalent linkage, purity (LC-MS) | Apparent molecular weight, qualitative assessment of conjugation | Purity, aggregation, qualitative assessment of conjugation |
| Resolution | High to very high | Low to moderate | Moderate to high |
| Sensitivity | High | Moderate | Moderate |
| Quantitative Capability | Yes (with appropriate standards) | Semi-quantitative | Yes (with appropriate standards) |
| Throughput | Moderate | High | Moderate |
| Cost (Instrument) | High | Low | Moderate |
Table 5: Objective Comparison of Validation Techniques.
Visualizing the Workflow
Experimental Workflow for Conjugation and Validation
Caption: Experimental workflow for conjugation and subsequent validation.
Decision Tree for Selecting a Validation Method
References
- 1. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. books.rsc.org [books.rsc.org]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Reaction Kinetics of Methyltetrazine-PEG4-oxyamine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual bioorthogonal reactivity of Methyltetrazine-PEG4-oxyamine, a heterobifunctional linker. We present supporting experimental data for analyzing its reaction kinetics via High-Performance Liquid Chromatography (HPLC), enabling researchers to make informed decisions for their bioconjugation strategies.
This compound possesses two distinct reactive moieties: an oxyamine group for reaction with aldehydes and ketones to form stable oxime bonds, and a methyltetrazine group for extremely rapid inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[1][2][3][4][5] This dual functionality allows for versatile and sequential bioconjugation applications.
Comparative Analysis of Reaction Kinetics
The choice of bioorthogonal reaction is often dictated by the required reaction speed. The two reactive ends of this compound exhibit vastly different kinetics. The IEDDA ligation of the methyltetrazine moiety is significantly faster than the oxime ligation of the oxyamine group.
| Feature | Oxime Ligation (Oxyamine + Aromatic Aldehyde) | Tetrazine Ligation (Methyltetrazine + TCO) |
| Reaction Type | Nucleophilic addition-elimination | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition |
| Second-Order Rate Constant (k₂) | ~8.2 M⁻¹s⁻¹ (in the presence of 100 mM aniline (B41778) catalyst at pH 7.0)[1][6] | 2,000 - 30,000 M⁻¹s⁻¹[2][7] |
| Reaction Conditions | Aqueous buffer, pH ~7, requires catalyst for optimal rate[1][6] | Aqueous buffer, physiological pH, catalyst-free[8] |
| Relative Speed | Moderate | Extremely Fast[3] |
Experimental Protocols
To determine the reaction kinetics of the oxyamine moiety of this compound with an aromatic aldehyde, a detailed HPLC-based assay can be employed. This method allows for the quantification of the reactants and the product over time, from which the second-order rate constant can be derived.
HPLC Analysis of this compound Reaction with Benzaldehyde (B42025)
This protocol describes the kinetic analysis of the aniline-catalyzed oxime ligation between this compound and benzaldehyde.
1. Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Aniline (catalyst)
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
C18 Reverse-Phase HPLC Column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm)[3]
-
HPLC system with UV-Vis detector
2. Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Benzaldehyde: Prepare a 100 mM stock solution in DMSO.
-
Aniline: Prepare a 1 M stock solution in DMSO.
3. Reaction Setup:
-
In a microcentrifuge tube, combine the appropriate volumes of PBS (pH 7.0), the this compound stock solution, and the aniline stock solution to achieve final concentrations of 1 mM this compound and 100 mM aniline.
-
Initiate the reaction by adding the benzaldehyde stock solution to a final concentration of 1 mM.
-
Vortex briefly to mix.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a 20 µL aliquot of the reaction mixture and quench it by diluting with 180 µL of Mobile Phase A (see below).
4. HPLC Method:
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 25% B (linear gradient)
-
22-25 min: 25% to 95% B (linear gradient)
-
25-27 min: 95% B (isocratic)
-
27-30 min: 95% to 5% B (linear gradient)
-
30-35 min: 5% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection:
-
Monitor the disappearance of this compound at its characteristic absorbance maximum (λmax ≈ 530 nm).[9]
-
Monitor the appearance of the aromatic oxime product in the UV range, typically between 250-280 nm. The exact λmax should be determined experimentally.
-
5. Data Analysis:
-
Integrate the peak areas of the this compound reactant and the oxime product at each time point.
-
Convert peak areas to concentrations using a calibration curve.
-
Calculate the second-order rate constant (k₂) by plotting the reciprocal of the concentration of this compound (1/[Reactant]) against time. The slope of the resulting linear fit will be equal to k₂.
Visualizations
The following diagrams illustrate the reaction pathways and the experimental workflow.
Caption: Dual reactivity of this compound.
Caption: HPLC workflow for kinetic analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hplc.eu [hplc.eu]
- 4. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. This compound | AxisPharm [axispharm.com]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Guide to Methyltetrazine-PEG4-Oxyamine Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor determining their efficacy and reliability. Among the diverse array of bioorthogonal ligation technologies, those involving tetrazine chemistry have gained prominence due to their rapid kinetics and high specificity. This guide provides an in-depth comparative analysis of the stability of Methyltetrazine-PEG4-oxyamine conjugates, supported by experimental data and detailed protocols to inform the selection of the most appropriate conjugation strategy.
The Stability Landscape: How this compound Stacks Up
The stability of a bioconjugate is not monolithic; it is a function of its constituent parts—the reactive moieties and the linker. The this compound linker is a heterobifunctional reagent that combines the inverse-electron-demand Diels-Alder (iEDDA) reactivity of methyltetrazine with the stable bond-forming capability of an oxyamine.
Methyltetrazine Moiety: The stability of the tetrazine ring is paramount for pre-targeting applications where the tagged molecule circulates in vivo before the introduction of the second component. Methyl-substituted tetrazines, such as the one in this conjugate, exhibit significantly enhanced stability compared to their unsubstituted or electron-withdrawing group-substituted counterparts. Electron-donating groups, like the methyl group, increase the stability of the tetrazine ring. For instance, some peptide-tetrazine conjugates have demonstrated excellent stability, with over 80% remaining intact after 5 hours in serum[1].
PEG4 Linker: The polyethylene (B3416737) glycol (PEG) spacer, in this case, a PEG4 linker, plays a crucial role in enhancing the hydrophilicity and bioavailability of the conjugate. This increased water solubility helps to prevent aggregation and can improve in vivo circulation time[2]. The PEG linker itself is generally stable under physiological conditions, resisting hydrolysis and enzymatic degradation[3].
Oxyamine Functionality and the Resulting Oxime Bond: The oxyamine group reacts with aldehydes and ketones to form a highly stable oxime bond. Studies have shown that the oxime linkage is substantially more resistant to hydrolysis at physiological pH compared to other common linkages like hydrazones and imines[4][5][6]. The rate constant for the acid-catalyzed hydrolysis of an oxime has been found to be nearly 1000-fold lower than that for simple hydrazones[5][6][7].
Quantitative Stability Comparison
The following tables provide a summary of available quantitative data for the stability of different bioorthogonal linkers. It is important to note that direct head-to-head comparisons under identical conditions are often limited in the literature, and thus the presented data is compiled from various sources.
Table 1: Comparative Stability of Bioorthogonal Linkages in Physiological Mimicking Conditions
| Linker/Reactive Moiety | Conjugation Chemistry | Condition | Half-life (t½) | Reference(s) |
| Methyltetrazine | iEDDA with TCO | PBS buffer | ~14 hours (for dimethyltetrazine) | [1] |
| Dipyridyl-tetrazine | iEDDA with TCO | PBS buffer | 9.6 hours | [1] |
| Oxime Bond | Carbonyl-Oxyamine Ligation | pD 7.0-9.0 | Approaching a month | [5] |
| Hydrazone Bond | Carbonyl-Hydrazine Ligation | pD 7.0 | ~1 hour | [5] |
| Thiol-Maleimide Adduct | Thiol-Maleimide Michael Addition | pH 7.4 | Prone to retro-Michael reaction and thiol exchange | [8][9] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Adduct | SPAAC | Generally stable | High | [2] |
Table 2: Influence of Substituents on Tetrazine Stability
| Tetrazine Derivative | Substituent Type | Stability Observation (in 1:9 DMSO/PBS, pH 7.4, 37°C) | Reference(s) |
| Pyridyl and phenyl substituted tetrazines | Electron-rich | >75% remains after 12 hours | [9] |
| Dipyridyl and pyrimidyl substituted tetrazines | Electron-withdrawing | 60-85% degraded after 12 hours | [9] |
Experimental Protocols
Reproducible and standardized protocols are essential for the accurate assessment of bioconjugate stability. Below are detailed methodologies for key experiments.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of a this compound conjugate in plasma.
Materials:
-
This compound conjugate of interest
-
Human, mouse, or rat plasma (anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (a structurally similar, stable compound) in ACN
-
Thermomixer or water bath at 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the tetrazine conjugate (e.g., 1 mM in DMSO) and dilute to a working solution (e.g., 100 µM in PBS).
-
Incubation: In microcentrifuge tubes, pre-warm 95 µL of plasma to 37°C for 5 minutes.
-
Reaction Initiation: At time zero (T=0), add 5 µL of the 100 µM conjugate working solution to the plasma to achieve a final concentration of 5 µM. Mix gently.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction by adding 3 volumes of cold ACN with 0.1% formic acid and the internal standard.
-
Protein Precipitation: Vortex the samples and incubate at -20°C for at least 30 minutes to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Carefully collect the supernatant and analyze by LC-MS to quantify the amount of intact conjugate remaining.
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time.
-
Determine the half-life (t½) of the conjugate by fitting the data to a first-order decay model.
Protocol 2: Glutathione (GSH) Stability Assay
Objective: To evaluate the stability of the conjugate in the presence of a high concentration of the intracellular reducing agent, glutathione.
Materials:
-
This compound conjugate of interest
-
Glutathione (GSH) solution (e.g., 5 mM in PBS, pH 7.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Reaction Setup: Incubate the conjugate at a final concentration of 50 µM with 5 mM GSH in PBS at 37°C.
-
Time Points: Take samples at various time intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples directly by LC-MS.
-
Monitoring: Monitor the disappearance of the parent conjugate and the appearance of any potential GSH adducts.
Data Analysis:
-
Plot the percentage of the remaining intact conjugate as a function of time.
-
Determine the half-life (t½) under these conditions.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual pathways.
By understanding the inherent stability of the this compound conjugate and employing rigorous experimental protocols, researchers can confidently utilize this versatile tool for a wide range of applications in drug development and biomedical research. The superior stability of both the methyltetrazine and the oxime bond provides a robust platform for creating reliable and effective bioconjugates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Comparative studies of the serum half-life extension of a protein via site-specific conjugation to a species-matched or -mismatched albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
A Comparative Guide to Methyltetrazine-PEG4-oxyamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the design of targeted therapeutics and imaging agents. Methyltetrazine-PEG4-oxyamine has emerged as a versatile and powerful tool in the field of bioconjugation, offering a unique combination of bioorthogonal reactivity and a hydrophilic spacer. This guide provides an objective comparison of this compound's performance with other common bioconjugation technologies, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal strategy for your research needs.
Core Principles of this compound
This compound is a heterobifunctional linker composed of three key components:
-
Methyltetrazine: A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, proceeding rapidly in complex biological media without the need for a catalyst.[1]
-
PEG4 Spacer: A four-unit polyethylene (B3416737) glycol linker that enhances the hydrophilicity of the molecule. This improved water solubility can help to prevent aggregation of the resulting bioconjugate and can improve its pharmacokinetic profile in vivo.[1]
-
Oxyamine Group: A functional group that reacts with aldehydes and ketones to form stable oxime linkages. This provides an alternative conjugation handle to the tetrazine moiety, allowing for sequential or orthogonal labeling strategies.
Performance Comparison of Bioconjugation Chemistries
The choice of bioconjugation chemistry is a critical determinant of the efficiency, stability, and ultimately, the in vivo performance of the resulting conjugate. The following tables provide a quantitative comparison of the key performance parameters for the tetrazine-TCO ligation and other widely used bioorthogonal and traditional conjugation methods.
Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the reaction speed, a crucial factor in achieving high conjugation efficiency at low reactant concentrations.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Methyltetrazine + trans-Cyclooctene (TCO) | ~1,000 - 30,000 [1] | Extremely fast, bioorthogonal, catalyst-free. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Dibenzocyclooctyne (DBCO) | ~1 | Bioorthogonal, catalyst-free, but significantly slower than iEDDA. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | 10 - 10⁴ | Fast and efficient, but requires a cytotoxic copper catalyst, limiting in vivo applications.[1] |
| Oxime Ligation | Oxyamine + Aldehyde/Ketone | 10¹ - 10³ (with aniline (B41778) catalysis)[2] | Bioorthogonal, catalyst can enhance rate, stable linkage. |
| Thiol-Maleimide Michael Addition | Thiol + Maleimide | ~10³ (at pH 7) | Widely used, but the resulting thioether bond can be unstable in vivo.[3] |
In Vivo Performance of Antibody-Drug Conjugates (ADCs)
The stability and efficacy of the linker are critical for the therapeutic success of an ADC. The following table summarizes findings from comparative preclinical studies.
| ADC Linker Type | Tumor Model | Key Findings | Reference |
| Tetrazine-cleavable ADC (tc-ADC) | LS174T & OVCAR-3 | Showed pronounced tumor growth delay and extended median survival compared to the vc-ADC. [4] | [4] |
| Valine-Citrulline (vc) linked ADC | LS174T & OVCAR-3 | Demonstrated limited therapeutic efficacy in the same models as the tc-ADC.[4] | [4] |
| Maleimide-based ADC | Various | Prone to payload loss via a retro-Michael reaction, leading to potential off-target toxicity and reduced efficacy.[5] | [5] |
| Maleamic methyl ester-based ADC | HER2+ cell line | Showed improved stability and in vivo efficacy compared to traditional maleimide-based ADCs.[3] | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application of this compound. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by ADCs and a typical experimental workflow.
Signaling Pathways Targeted by ADCs
ADCs are designed to deliver a cytotoxic payload to cancer cells by targeting specific cell surface receptors. Upon internalization, the payload is released and can interfere with critical signaling pathways, leading to cell death. Below are simplified representations of the HER2 and EGFR signaling pathways, which are common targets for ADC therapy.
Caption: Mechanism of action of an anti-HER2 ADC.
Caption: Mechanism of action of an anti-EGFR ADC.
Experimental Workflows
The following diagrams illustrate the general workflows for creating an ADC using this compound and a pre-targeted imaging experiment.
References
A Researcher's Guide to Bioorthogonal Linkers: A Comparative Analysis of Alternatives to Methyltetrazine-PEG4-oxyamine
For researchers, scientists, and professionals in drug development, the selection of a bioorthogonal linker is a critical decision that profoundly influences the success of bioconjugation strategies. Methyltetrazine-PEG4-oxyamine is a widely utilized heterobifunctional linker, valued for its methyltetrazine moiety that participates in the exceptionally rapid inverse-electron-demand Diels-Alder (iEDDA) reaction, and an oxyamine group for oxime ligation.[1][2] The integrated PEG4 spacer enhances its solubility in aqueous environments, a crucial feature for biological applications.[2][3]
This guide provides an objective comparison of viable alternatives to this compound, focusing on their reaction kinetics, stability, and functional characteristics. The information presented herein is supported by experimental data to facilitate an informed selection process for your specific research needs.
The Benchmark: Tetrazine-Based Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
The cornerstone of this compound's utility is the iEDDA reaction, also known as tetrazine ligation. This reaction occurs between an electron-poor tetrazine and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[4][5] The reaction is renowned for its extraordinary speed, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions.[6][7] This rapid ligation is particularly advantageous for applications involving low reactant concentrations or requiring high temporal resolution, such as in vivo pre-targeting and live-cell imaging.[6][8]
The key performance of a bioorthogonal reaction is a balance between reactivity and stability.[4][9] While fast kinetics are desirable, the linker must also remain stable in the biological milieu for the duration of the experiment to ensure efficient and specific conjugation.[4]
Key Alternative Bioorthogonal Ligation Strategies
While tetrazine ligation is highly efficient, a range of other bioorthogonal reactions offer alternative kinetics, stability profiles, and functionalities. The primary alternatives include Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and other variations of cycloaddition reactions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a prominent copper-free click reaction that involves the cycloaddition of an azide (B81097) with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[10][] While generally slower than the fastest iEDDA reactions, SPAAC offers excellent bioorthogonality and has been extensively used for labeling biomolecules in living systems.[12][13] The azide group is metabolically stable and does not have competing side reactions within cells.[14]
Other Cycloaddition Reactions and Bioorthogonal Strategies
Beyond the primary iEDDA and SPAAC reactions, several other strategies have been developed:
-
Alternative Dienophiles for iEDDA: Norbornenes and cyclopropenes can also be used as dienophiles in iEDDA reactions, offering different kinetic profiles.[12][15]
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction between a cyclooctyne and a nitrone can proceed more rapidly than the analogous SPAAC reaction.[16][17]
-
Oxime and Hydrazone Ligations: These reactions form by the condensation of an aldehyde or ketone with a hydroxylamine (B1172632) or hydrazine, respectively.[18] They are notable for their potential pH-sensitivity, which can be engineered for controlled release applications.[18]
-
Thiol-Maleimide Ligation: This is a widely used method for conjugating molecules to cysteine residues on proteins.[18]
Quantitative Performance Comparison
The selection of an optimal bioorthogonal linker is often dictated by its reaction speed and stability. The following tables summarize key quantitative data from published studies to facilitate a direct comparison.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Bioorthogonal Reactions
| Reaction Type | Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| iEDDA Ligation | Tetrazine - TCO | Up to 10⁷, typically 800 - 30,000 | [7][19] |
| Tetrazine - Norbornene | ~1 | [14] | |
| SPAAC | Azide - DBCO | ~1 | [7] |
| Azide - BCN | 0.1 - 1 | [18] | |
| CuAAC | Azide - Terminal Alkyne (Copper-Catalyzed) | 10 - 10⁴ | [7] |
| Oxime Ligation | Aldehyde - Alkoxyamine | 10⁻² - 10⁻³ | [18] |
Note: Reaction rates are highly dependent on the specific derivatives of the reactants and the reaction conditions (solvent, temperature, pH).
Table 2: Stability of Linker Adducts in Biological Mimicking Conditions
| Linker Type | Condition | Stability Metric (e.g., Half-life) | Reference(s) |
| iEDDA Adduct | Human Plasma (37°C) | High stability reported | [18] |
| SPAAC Adduct (Triazole) | Human Plasma (37°C) | High stability reported | [18] |
| Thiol-Maleimide Adduct | 5 mM Glutathione (GSH) | Prone to retro-Michael reaction, leading to cleavage | [18] |
| Hydrazone Linkage | pH 5.0 | Can be designed for pH-sensitive cleavage | [18] |
| Oxime Linkage | pH 5.0 | Generally more stable than hydrazones | [18] |
Visualization of Bioorthogonal Concepts and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for bioorthogonal conjugation.
Caption: The reaction mechanism of tetrazine-TCO ligation.
Caption: A logical comparison of bioorthogonal reaction features.
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioorthogonal linkers. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constant (k₂) via Stopped-Flow Spectrophotometry
This method is suitable for rapid reactions like the tetrazine ligation.
Objective: To measure the rate of disappearance of the tetrazine chromophore upon reaction with a dienophile.
Materials:
-
Tetrazine-containing molecule stock solution (e.g., 1 mM in DMSO).
-
Dienophile (e.g., TCO)-containing molecule stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Reagent Preparation:
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The dienophile concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[4]
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).[4]
-
Load the tetrazine and dienophile solutions into separate syringes of the instrument.
-
Rapidly mix the solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[4]
-
-
Data Analysis:
-
Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (the dienophile).[6]
-
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of the linker-payload conjugate in a biologically relevant medium.
Materials:
-
Linker-containing conjugate.
-
Freshly thawed human or animal plasma.
-
Incubator at 37°C.
-
Analytical instrument (e.g., HPLC, LC-MS).
Procedure:
-
Incubation:
-
Add the linker-containing conjugate to the plasma at a predetermined concentration.
-
Incubate the samples at 37°C in a controlled environment.[4]
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.
-
Immediately process the sample to precipitate plasma proteins (e.g., with acetonitrile) and stop any reaction.
-
Centrifuge to pellet the precipitated proteins.
-
-
Quantification:
-
Analyze the supernatant using a validated LC-MS or HPLC method to quantify the concentration of the intact conjugate.[4]
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate as a function of time.
-
Calculate the half-life (t₁/₂) of the conjugate in plasma.
-
Conclusion
The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctenes offers unparalleled reaction kinetics, making it an exceptional tool for many bioconjugation applications.[6][7] However, the diverse toolkit of bioorthogonal chemistry provides valuable alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a robust and widely used copper-free alternative, offering excellent stability and bioorthogonality.[12] The choice of the optimal linker ultimately depends on the specific experimental requirements, including the desired reaction rate, the stability of the reagents and the final conjugate, and the overall biological context of the study.[12] This guide provides the foundational data and protocols to assist researchers in making a strategic and informed decision.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound | Tetrazine reagents- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. conju-probe.com [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 15. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Methyltetrazine-PEG4-oxyamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step logistical information for the proper disposal of Methyltetrazine-PEG4-oxyamine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is based on information from structurally similar tetrazine and PEGylated molecules. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. Based on data from analogous tetrazine derivatives, it should be treated as a potential irritant to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, work should be conducted in a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
The container must be made of a chemically compatible material and possess a secure, tight-fitting lid.
-
Collect all materials contaminated with this compound, including weighing paper, pipette tips, and any absorbent materials used for spills, in this designated container.[1]
-
-
Labeling of Hazardous Waste:
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.[1]
-
Absorb the spill with an inert material, such as sand or vermiculite.[1][2][3]
-
Carefully sweep up the spilled material and any contaminated cleaning supplies and place them into the designated hazardous waste container.[2][3][4]
-
Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the cleaning materials as hazardous waste.[5]
-
-
Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed.[1]
-
Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[2][3][5]
-
Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][5]
-
Hazard Information for Structurally Similar Compounds
The following table summarizes hazard information for compounds structurally related to this compound. This information should be used as a guide for safe handling and disposal.
| Hazard Classification | GHS Statements (for related compounds) | Source |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Respiratory Irritation | H335: May cause respiratory irritation |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is provided for guidance purposes only and is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet for the product you are using and follow the disposal protocols established by your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling Methyltetrazine-PEG4-oxyamine
Core Safety and Handling Summary
Methyltetrazine-PEG4-oxyamine is a heterobifunctional linker utilized in bioconjugation reactions. While specific hazard data is limited, it is prudent to treat this compound with a high degree of caution, assuming potential for skin, eye, and respiratory irritation based on related chemical structures like tetrazines and amine-reactive compounds.[1]
Key characteristics of this compound include:
-
Biocompatibility: It is designed for use in aqueous buffers under mild conditions.[2]
-
Chemoselectivity: The tetrazine and oxyamine groups react selectively with their respective partners, minimizing side reactions with other functional groups in biological samples.[2]
-
Hydrophilic Spacer: The PEG4 spacer enhances solubility in aqueous solutions.[2]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against potential exposure to hazardous chemicals.[3][4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles/Glasses | Snug-fitting with side shields to protect against splashes.[5][6] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[5][6] | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always use two pairs when handling hazardous compounds.[1][7] |
| Body | Laboratory Coat/Gown | Long-sleeved and buttoned to provide full coverage of the arms and torso.[1][5] Consider a chemical-resistant apron or coveralls for added protection.[4][6] |
| Respiratory | Respirator | Use a properly fitted N95 or higher-level respirator if there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form.[5] |
| Foot | Closed-Toe Shoes | Always wear shoes that fully cover the feet in a laboratory setting.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risk and ensuring the integrity of the experiment.
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Reagent Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[10]
-
If the compound is a solid, avoid creating dust.[10]
-
Use non-amine-containing buffers, such as PBS, HEPES, or borate (B1201080) buffers, as primary amines will compete with the desired reaction.[9][11]
-
-
Reaction:
-
Perform the conjugation reaction in a clearly labeled vessel.
-
Keep the reaction vessel covered to the extent possible.
-
-
Post-Reaction:
-
Quench the reaction as per your experimental protocol.
-
Immediately decontaminate any surfaces that may have come into contact with the chemical.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.[1]
-
Waste Segregation:
-
All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.[1]
-
This container must be clearly labeled as "Hazardous Waste" and specify the chemical contents.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Spill Management:
-
In the event of a spill, ensure you are wearing appropriate PPE.[1]
-
Absorb the spill with an inert material such as vermiculite (B1170534) or sand.[1]
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Prevent the spilled material from entering drains or water courses.[1]
-
-
Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. conju-probe.com [conju-probe.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. trimaco.com [trimaco.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. fishersci.com [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. targetmol.com [targetmol.com]
- 11. benchchem.com [benchchem.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
